molecular formula C10H20N2O2 B068426 (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate CAS No. 169750-01-0

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Cat. No.: B068426
CAS No.: 169750-01-0
M. Wt: 200.28 g/mol
InChI Key: XYKYUXYNQDXZTD-QMMMGPOBSA-N
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Description

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate is a high-value, enantiopure chiral building block extensively utilized in medicinal chemistry and pharmaceutical research. This compound features a protected secondary amine within a pyrrolidine ring, a privileged scaffold found in numerous biologically active molecules. The tert-butyloxycarbonyl (Boc) group provides excellent stability towards a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions to generate key intermediates. The stereochemistry at the 3-position of the pyrrolidine ring is critical for conferring specificity and high binding affinity to target proteins.

Properties

IUPAC Name

tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKYUXYNQDXZTD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428251
Record name tert-Butyl methyl[(3S)-pyrrolidin-3-yl]carbamate
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169750-01-0
Record name tert-Butyl methyl[(3S)-pyrrolidin-3-yl]carbamate
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Record name (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester
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Foundational & Exploratory

Technical Guide: Physicochemical Properties of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate (CAS No: 169750-01-0) is a chiral synthetic building block widely utilized in medicinal chemistry and drug discovery. Its structural motif is incorporated into various pharmacologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, alongside detailed experimental protocols for the determination of key physicochemical parameters.

Core Physical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some physical properties, such as a definitive melting point and specific optical rotation, are not widely reported in publicly available literature, indicating that it may exist as a liquid or oil at room temperature.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [2]
Boiling Point 268.3 ± 29.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Flash Point 116.0 ± 24.3 °C
Exact Mass 200.152477885 Da[2]
Polar Surface Area (PSA) 41.6 Ų[2]
LogP (octanol-water) 0.9[2]
Vapour Pressure 0.0 ± 0.5 mmHg at 25°C
Physical State Not definitively reported; the hydrochloride salt is a liquid.[3]
Melting Point Not available.
Specific Optical Rotation Not available.

Experimental Protocols

Detailed experimental procedures for the characterization of a novel or existing chemical entity are critical for reproducibility and regulatory compliance. Below are standard protocols for determining key physical properties of a compound like this compound.

Melting Point Determination

The melting point is a fundamental property for the characterization and purity assessment of a solid compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dried, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

  • Apparatus: A calibrated melting point apparatus with a heated block and a magnifying lens for observation is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised rapidly to about 10-15 °C below the expected melting point.

    • The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

    • The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1 °C).

Specific Optical Rotation

For a chiral molecule, the specific rotation is a characteristic physical constant.

Methodology: Polarimetry

  • Solution Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol, methanol, or chloroform) at a known concentration (c, in g/mL).

  • Apparatus: A polarimeter, typically using the sodium D-line (589 nm) as the light source, is employed. The sample is contained in a cell of a known path length (l, in decimeters).

  • Procedure:

    • The polarimeter is calibrated with a blank solvent-filled cell to determine the zero reading.

    • The sample solution is placed in the polarimeter cell, ensuring no air bubbles are in the light path.

    • The observed angle of rotation (α) is measured at a specific temperature (T).

    • The specific rotation [α]TD is calculated using the formula: [α]TD = α / (l × c)

For comparison, the related compound (S)-3-(Boc-amino)pyrrolidine has a reported specific rotation of [α]/D -21.5±2.0°, with c = 1 in ethanol.[4]

Solubility Determination

Solubility is a critical parameter influencing bioavailability and formulation development. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of the solid compound is added to a series of vials containing different solvents of interest (e.g., water, buffers at various pH values, ethanol, isopropanol, acetonitrile).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Processing:

    • The resulting saturated solutions are filtered through a non-binding syringe filter (e.g., 0.22 µm) to remove undissolved solids.

    • The filtrate is then diluted with a suitable solvent for analysis.

  • Quantification: The concentration of the dissolved compound in the diluted filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Reporting: The solubility is reported in units such as mg/mL or µg/mL for each solvent at the specified temperature. While specific data for the title compound is lacking, a related compound, (S)-3-(Boc-amino)pyrrolidine, is reported to be soluble in water, chloroform, and methanol.[5]

Application in Drug Discovery: A Synthetic Workflow

This compound is a valuable chiral intermediate. For instance, the structurally related (S)-3-(Boc-amino)pyrrolidine is used in the synthesis of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[4] The following diagram illustrates a generalized workflow where such a building block would be utilized.

G Generalized Synthetic Workflow Using a Chiral Pyrrolidine Building Block cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Product A (S)-Tert-butyl methyl (pyrrolidin-3-YL)carbamate C Nucleophilic Substitution (Coupling Reaction) A->C B Electrophilic Partner (e.g., Heterocyclic Halide) B->C D Deprotection of Boc Group (Acidic Conditions) C->D E Further Functionalization (e.g., Amide Coupling) D->E F Biologically Active Molecule (e.g., EGFR Inhibitor) E->F

Caption: Generalized workflow for synthesizing a bioactive molecule.

Conclusion

References

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of this compound, a key chiral building block used in pharmaceutical research and drug development.

Chemical Structure and Identification

This compound is a carbamate-protected derivative of pyrrolidine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the secondary amine, allowing for selective reactions at other sites of the molecule. The "(S)" designation indicates the stereochemistry at the chiral center of the pyrrolidine ring.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

Identifier Value Reference
IUPAC Name tert-butyl methyl[(3S)-3-pyrrolidinyl]carbamate
CAS Number 169750-01-0 [1]
Molecular Formula C10H20N2O2 [2]
Molecular Weight 200.28 g/mol [2]
InChI Key XYKYUXYNQDXZTD-QMMMGPOBSA-N
SMILES CC(C)(C)OC(=O)N(C)[C@H]1CCNC1 [2]

| MDL Number | MFCD08703388 | |

Physicochemical Properties

This section summarizes the key physical and chemical properties of the compound. These properties are crucial for handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

Property Value Reference
Purity ≥95%
Exact Mass 200.152477885 Da [2]
LogP 1.12 [1]
PSA (Polar Surface Area) 41.57 Ų [1]
Rotatable Bond Count 2 [2]
Hydrogen Bond Donors 1 [2]
Hydrogen Bond Acceptors 3 [2]

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry |[1][3] |

Synthesis and Analysis Workflow

This compound is a chiral building block often used in the synthesis of more complex molecules. Its preparation involves the protection of the secondary amine of a pyrrolidine precursor.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification start (S)-3-(Methylamino)pyrrolidine + Boc Anhydride reaction Reaction in Solvent (e.g., DCM) + Base (e.g., TEA) start->reaction crude Crude Product reaction->crude extraction Aqueous Workup & Extraction crude->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Evaporation drying->concentration chromatography Silica Gel Chromatography concentration->chromatography pure_product Pure (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate chromatography->pure_product

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocols

Synthesis Protocol: Boc Protection of (S)-3-(Methylamino)pyrrolidine

This protocol describes a general method for the synthesis of this compound.

Materials:

  • (S)-3-(Methylamino)pyrrolidine

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Dissolve (S)-3-(Methylamino)pyrrolidine (1.0 eq) in dichloromethane (DCM) in a round-bottomed flask equipped with a magnetic stirrer.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography to yield the pure this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique to assess the purity of the synthesized compound.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiral column (e.g., CHIRALPAK AS-H) for enantiomeric purity or a standard C18 column for chemical purity.[4]

  • Mobile Phase: A mixture of solvents such as heptane and isopropanol (e.g., 98:2 v/v).[4]

  • Flow Rate: 0.5 - 1.0 mL/min.[4]

  • Detection: UV at 210-220 nm.[4]

  • Temperature: Ambient.

Procedure:

  • Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Prepare the sample solution by dissolving a small amount of the synthesized product in the mobile phase.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the retention time and peak area.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area.

hplc_workflow prep Sample & Standard Preparation injection Inject Sample prep->injection system HPLC System Equilibration system->injection separation Chromatographic Separation on Column injection->separation detection UV Detection separation->detection analysis Data Analysis: Retention Time & Peak Area detection->analysis result Purity Determination analysis->result

Caption: Workflow for purity analysis by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

Spectroscopic methods are essential for the structural confirmation of this compound. While specific spectra are proprietary to suppliers, typical expected data are described below. Documentation including NMR, HPLC, and LC-MS is often available from suppliers upon request.[3][5]

Table 3: Common Analytical Methods

Analysis Type Purpose
Nuclear Magnetic Resonance (NMR) Provides detailed information about the molecular structure, including the connectivity of atoms (¹H NMR, ¹³C NMR).
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound.

| High-Performance Liquid Chromatography (HPLC) | Assesses the chemical and enantiomeric purity of the compound. |

Applications in Research and Development

As a chiral building block, this compound is valuable in the synthesis of complex pharmaceutical agents. The pyrrolidine ring is a common scaffold in many biologically active molecules. The Boc-protected amine allows for regioselective modification at the unsubstituted nitrogen of the pyrrolidine ring, making it a versatile intermediate in multi-step syntheses.[6] For instance, it can be used in the synthesis of inhibitors for various enzymes or ligands for specific receptors where the stereochemistry of the pyrrolidine ring is crucial for activity.

References

Synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug discovery. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data to support researchers in the effective preparation of this compound.

Introduction

This compound is a valuable intermediate characterized by a chiral pyrrolidine ring, a common motif in many biologically active compounds. The presence of the N-methyl-N-Boc (tert-butyloxycarbonyl) protected amine at the 3-position allows for selective chemical manipulations, making it a versatile component in the synthesis of complex molecular architectures. The stereochemical integrity of the pyrrolidine ring is often crucial for the desired pharmacological activity of the final drug candidate.

This guide outlines two principal synthetic strategies commencing from the commercially available (S)-3-(Boc-amino)pyrrolidine: direct N-methylation and reductive amination.

Synthetic Pathways

The synthesis of the target compound can be efficiently achieved by the N-methylation of (S)-3-(Boc-amino)pyrrolidine. Two common and effective methods for this transformation are:

  • Method A: Direct N-Methylation using Methyl Iodide and a Strong Base. This classic approach involves the deprotonation of the Boc-protected amine with a strong, non-nucleophilic base, followed by quenching with an electrophilic methyl source, typically methyl iodide.

  • Method B: Reductive Amination using Formaldehyde. This method provides a milder alternative to direct alkylation and involves the reaction of the starting amine with formaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ to the desired N-methylated product.

The overall synthetic workflow is depicted below:

Synthesis_Workflow General Synthesis Workflow start (S)-3-(Boc-amino)pyrrolidine methodA Method A: Direct N-Methylation start->methodA methodB Method B: Reductive Amination start->methodB product This compound methodA->product methodB->product

Caption: General synthetic routes to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method A: Direct N-Methylation with Methyl Iodide

This protocol is adapted from established procedures for the N-methylation of Boc-protected amines.

Reaction Scheme:

Caption: Direct N-methylation of (S)-3-(Boc-amino)pyrrolidine.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
(S)-3-(Boc-amino)pyrrolidine122536-76-9186.25
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00
Methyl iodide74-88-4141.94
Anhydrous Tetrahydrofuran (THF)109-99-972.11
Saturated aqueous NH4Cl solution12125-02-953.49
Ethyl acetate141-78-688.11
BrineN/AN/A
Anhydrous sodium sulfate7757-82-6142.04

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-3-(Boc-amino)pyrrolidine (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Allow for the cessation of hydrogen gas evolution between additions.

  • After the addition of sodium hydride is complete, stir the mixture at 0 °C for 30-60 minutes.

  • Add methyl iodide (1.1 - 1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Quantitative Data (Expected):

ParameterValue
Yield70-90%
Purity>95% (by NMR and LC-MS)
Method B: Reductive Amination with Formaldehyde

This protocol provides a milder alternative for N-methylation.

Reaction Scheme:

Caption: Reductive amination of (S)-3-(Boc-amino)pyrrolidine.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
(S)-3-(Boc-amino)pyrrolidine122536-76-9186.25
Formaldehyde (37% solution in water)50-00-030.03
Sodium triacetoxyborohydride (STAB)56553-60-7211.94
Dichloromethane (DCM)75-09-284.93
Saturated aqueous NaHCO3 solution144-55-884.01
BrineN/AN/A
Anhydrous magnesium sulfate7487-88-9120.37

Procedure:

  • To a round-bottom flask, add (S)-3-(Boc-amino)pyrrolidine (1.0 eq) and dissolve it in dichloromethane.

  • Add aqueous formaldehyde solution (1.5 - 2.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Quantitative Data (Expected):

ParameterValue
Yield60-85%
Purity>95% (by NMR and LC-MS)

Data Summary

The following table summarizes the key quantitative data for the two primary synthetic methods.

MethodKey ReagentsSolventTemperatureTypical Yield
Direct N-Methylation NaH, CH3ITHF0 °C to rt70-90%
Reductive Amination Formaldehyde, NaBH(OAc)3DCMrt60-85%

Conclusion

The synthesis of this compound can be reliably achieved from (S)-3-(Boc-amino)pyrrolidine via two main routes. The direct N-methylation with methyl iodide and a strong base generally offers higher yields, while reductive amination provides a milder alternative. The choice of method may depend on the scale of the reaction, available reagents, and compatibility with other functional groups in more complex substrates. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important chiral building block for applications in drug discovery and development.

An In-depth Technical Guide to (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 169750-01-0

This technical guide provides a comprehensive overview of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a chiral synthetic building block of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, a representative synthetic approach, its crucial role in the synthesis of targeted therapeutics, and the biological pathways associated with its application.

Chemical and Physical Properties

This compound is a carbamate-protected pyrrolidine derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective chemical modifications at other positions of the molecule. Its chiral nature makes it a valuable intermediate in asymmetric synthesis, particularly for creating stereospecific pharmaceuticals.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 169750-01-0Commercial Suppliers
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
IUPAC Name tert-butyl methyl[(3S)-pyrrolidin-3-yl]carbamate[2]
Appearance Colorless liquid or powder[3][4]
Purity Typically ≥95%[2][5]
Specific Rotation ([α]D) -14.1° (c=1, EtOH)[3]
SMILES CC(C)(C)OC(=O)N(C)[C@H]1CCNC1
InChI Key XYKYUXYNQDXZTD-QMMMGPOBSA-N[2]

Synthesis and Characterization

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a representative synthesis can be proposed based on established methods for the preparation of chiral 3-aminopyrrolidine derivatives.

Representative Experimental Protocol: Synthesis

A plausible synthetic route involves the N-methylation and subsequent Boc-protection of a suitable chiral precursor. The following is a generalized, representative protocol:

Step 1: N-methylation of a suitable (S)-3-aminopyrrolidine precursor.

A chiral (S)-3-aminopyrrolidine derivative, with the pyrrolidine nitrogen protected (e.g., with a benzyl group), can be methylated at the 3-amino group. This is often achieved using a reductive amination approach with formaldehyde and a reducing agent like sodium triacetoxyborohydride.

Step 2: N-Boc protection of the methylated amine.

The resulting (S)-3-(methylamino)pyrrolidine derivative is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to install the Boc protecting group on the methylamino nitrogen.

Step 3: Deprotection of the pyrrolidine nitrogen.

If a protecting group was used on the pyrrolidine ring nitrogen (e.g., benzyl), it would be removed in the final step (e.g., by catalytic hydrogenation) to yield the target compound.

Workflow for the Proposed Synthesis

start Protected (S)-3-aminopyrrolidine step1 N-methylation (e.g., HCHO, NaBH(OAc)₃) start->step1 intermediate1 Protected (S)-3-(methylamino)pyrrolidine step1->intermediate1 step2 N-Boc Protection (Boc₂O, base) intermediate1->step2 intermediate2 Fully Protected Pyrrolidine step2->intermediate2 step3 Pyrrolidine N-Deprotection (e.g., Hydrogenolysis) intermediate2->step3 end_product (S)-Tert-butyl methyl (pyrrolidin-3-YL)carbamate step3->end_product

Caption: A proposed synthetic workflow for this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques. While detailed spectra are often proprietary to commercial suppliers, the expected analytical data are summarized below.

Table 2: Analytical Data for this compound

TechniqueExpected Data
¹H NMR Peaks corresponding to the tert-butyl group (singlet, ~1.4 ppm), the N-methyl group (singlet, ~2.7-2.9 ppm), and protons of the pyrrolidine ring (multiplets, ~2.8-3.8 ppm).
¹³C NMR Resonances for the quaternary carbon and methyls of the tert-butyl group, the N-methyl carbon, and the carbons of the pyrrolidine ring.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ consistent with the molecular weight (200.28).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity, with the retention time dependent on the specific column and mobile phase used.

Application in Drug Discovery: Synthesis of Vanin-1 Inhibitors

This compound serves as a key chiral building block in the synthesis of vanin-1 inhibitors. Vanin-1 is an ectoenzyme with pantetheinase activity that plays a role in oxidative stress and inflammation.

A patent for heteroaromatic compounds as vanin inhibitors describes the use of (S)-tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate (CAS 169750-01-0) as a reactant.[6] In a representative reaction, the pyrrolidine nitrogen of this compound undergoes nucleophilic acyl substitution with an activated carboxylic acid derivative (e.g., an acyl chloride) to form a more complex amide.[6] The Boc protecting group can then be removed under acidic conditions to allow for further functionalization or to yield the final active pharmaceutical ingredient.

Experimental Workflow for Vanin-1 Inhibitor Synthesis

start (S)-Tert-butyl methyl (pyrrolidin-3-YL)carbamate step1 N-Acylation start->step1 reagent Activated Heteroaromatic Carboxylic Acid Derivative reagent->step1 intermediate Boc-protected Vanin-1 Inhibitor Precursor step1->intermediate step2 Boc-Deprotection (Acidic Conditions) intermediate->step2 final_product Final Vanin-1 Inhibitor step2->final_product

Caption: General workflow for the synthesis of a vanin-1 inhibitor.

Biological Context: The Vanin-1 Signaling Pathway

Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that hydrolyzes pantetheine to produce pantothenic acid (vitamin B5) and cysteamine. The production of cysteamine is a key event, as it can influence the intracellular redox state, particularly by affecting the levels of glutathione (GSH), a major cellular antioxidant.

The signaling cascade influenced by vanin-1 is complex and tissue-dependent. In essence, increased vanin-1 activity leads to higher levels of cysteamine, which can be oxidized to cystamine. Cystamine can inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH biosynthesis. This reduction in GSH can lead to increased oxidative stress and inflammation. Therefore, inhibitors of vanin-1 are being investigated for their therapeutic potential in various diseases associated with oxidative stress and inflammation.

Vanin-1 Signaling Pathway and Oxidative Stress

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space pantetheine Pantetheine vanin1 Vanin-1 pantetheine->vanin1 pantothenic_acid Pantothenic Acid (Vitamin B5) vanin1->pantothenic_acid Hydrolysis cysteamine Cysteamine vanin1->cysteamine cystamine Cystamine cysteamine->cystamine Oxidation gcs γ-glutamylcysteine synthetase cystamine->gcs Inhibits gsh_synthesis GSH Synthesis gcs->gsh_synthesis gsh Glutathione (GSH) gsh_synthesis->gsh oxidative_stress Oxidative Stress gsh->oxidative_stress Reduces

Caption: The role of Vanin-1 in modulating intracellular glutathione levels and oxidative stress.

Conclusion

This compound is a valuable chiral building block for the synthesis of complex, biologically active molecules. Its primary application in the development of vanin-1 inhibitors highlights its importance in medicinal chemistry. A thorough understanding of its properties, synthesis, and the biological pathways of its targets is essential for researchers and scientists working on the discovery of novel therapeutics for diseases involving oxidative stress and inflammation.

References

An In-depth Technical Guide to the Spectroscopic Data of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a key chiral intermediate in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages data from closely related analogs and established principles of spectroscopic analysis to present a detailed characterization. The information is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₂₀N₂O₂

  • Molecular Weight: 200.28 g/mol

  • CAS Number: 169750-01-0[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of similar N-Boc-pyrrolidine derivatives.[2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~3.20 - 3.80m4HH2, H5 (Pyrrolidine ring CH₂)
~4.00 - 4.20m1HH3 (Pyrrolidine ring CH)
~2.80s3HN-CH₃
~1.80 - 2.20m2HH4 (Pyrrolidine ring CH₂)
~1.45s9Htert-butyl
~1.60 - 2.00br s1HN-H (Pyrrolidine)

Table 2: Predicted ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

Chemical Shift (δ ppm)Assignment
~155.0C=O (Carbamate)
~79.5C(CH₃)₃ (tert-butyl)
~50.0 - 55.0C3 (Pyrrolidine ring)
~45.0 - 50.0C2, C5 (Pyrrolidine ring)
~30.0 - 35.0N-CH₃
~30.0 - 35.0C4 (Pyrrolidine ring)
~28.5C(CH₃)₃ (tert-butyl)

A solution of the sample (approximately 5-10 mg) is prepared in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 500 MHz for protons and 126 MHz for carbon. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[2] For ¹H NMR in CDCl₃, the reference is typically set to 7.26 ppm, and for ¹³C NMR, it is 77.16 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3500MediumN-H Stretch (Secondary amine, pyrrolidine)
~2850 - 3000StrongC-H Stretch (Aliphatic)
~1680 - 1700StrongC=O Stretch (Carbamate)[4]
~1450 - 1480MediumC-H Bend (CH₂, CH₃)
~1365StrongC-H Bend (tert-butyl)
~1160 - 1250StrongC-N Stretch, C-O Stretch

Infrared spectra are typically recorded on an FTIR spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded. For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Spectra are reported in wavenumbers (cm⁻¹).[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
201.16[M+H]⁺ (Protonated molecule)
145.11[M - C₄H₉]⁺ or [M - C₄H₈ + H]⁺ (Loss of tert-butyl or isobutylene)
101.09[M - Boc+H]⁺ (Loss of the tert-butoxycarbonyl group)
57.07[C₄H₉]⁺ (tert-butyl cation)

High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.

Visualizations

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition and Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution Dilution Dilute in Volatile Solvent (e.g., MeOH) Sample->Dilution Neat Neat Sample (Solid or Liquid Film) Sample->Neat NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR MS Mass Spectrometry (ESI-TOF) Dilution->MS IR IR Spectroscopy (FTIR-ATR) Neat->IR NMR_Data Acquire FID, Fourier Transform, Phase and Baseline Correction NMR->NMR_Data MS_Data Acquire Mass Spectrum, Determine m/z MS->MS_Data IR_Data Acquire Interferogram, Fourier Transform, Identify Wavenumbers IR->IR_Data Structure Final Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure Data_Relationship cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Molecule This compound H_NMR 1H NMR (Proton Environment, Connectivity) Molecule->H_NMR C_NMR 13C NMR (Carbon Skeleton) Molecule->C_NMR IR IR (Functional Groups) Molecule->IR MS MS (Molecular Weight, Fragmentation) Molecule->MS H_NMR->C_NMR

References

An In-depth Technical Guide on the Solubility of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines predicted solubility based on the compound's structure and general principles of solubility for similar carbamate molecules. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data.

Introduction

This compound is a chiral organic compound featuring a carbamate functional group and a pyrrolidine ring. Such molecules are of significant interest in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of various pharmaceutical agents. Understanding the solubility of this compound in different organic solvents is critical for various stages of drug development, including synthesis, purification, formulation, and administration. The principle of "like dissolves like" generally governs solubility, suggesting that the polarity of both the solute and the solvent are key determining factors.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

SolventClassificationPredicted SolubilityRationale
MethanolPolar ProticHighCapable of hydrogen bonding with the carbamate and pyrrolidine nitrogen.
EthanolPolar ProticHighSimilar to methanol, can act as a hydrogen bond donor and acceptor.
IsopropanolPolar ProticModerateIncreased steric hindrance compared to methanol and ethanol may slightly reduce solubility.
DichloromethanePolar AproticHighThe polarity is suitable for dissolving the carbamate group.
ChloroformPolar AproticHighSimilar to dichloromethane in its ability to dissolve polar functional groups.
Tetrahydrofuran (THF)Polar AproticModerate to HighThe ether oxygen can act as a hydrogen bond acceptor.
AcetonitrilePolar AproticModerateIts polarity should allow for reasonable dissolution of the compound.
Ethyl AcetateModerately PolarModerateThe ester group provides some polarity.
AcetonePolar AproticModerateThe ketone group can interact with the polar parts of the solute.
TolueneNon-polarLowThe non-polar nature of toluene is less favorable for dissolving the polar carbamate.
HexaneNon-polarVery LowUnlikely to be a good solvent due to the significant polarity mismatch.
Diethyl EtherSlightly PolarLow to ModerateLower polarity compared to other oxygenated solvents.

Note: This table presents predicted solubility and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for the quantitative determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely accepted technique for generating accurate solubility data.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a period to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted samples of the saturated solution using the same method.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Visualizations

4.1. Experimental Workflow for Solubility Determination

experimental_workflow prep Preparation of Saturated Solution (Excess Solute + Solvent) equil Equilibration (Constant Temperature Shaking) prep->equil Agitate for 24-48h sample Sample Collection & Filtration (Supernatant Withdrawal) equil->sample Allow to Settle dilute Dilution of Sample sample->dilute analysis Quantitative Analysis (HPLC or GC) dilute->analysis standards Preparation of Standard Solutions standards->analysis calculate Calculation of Solubility analysis->calculate logical_pathway start Select (S)-Tert-butyl methyl (pyrrolidin-3-YL)carbamate solvent_class Choose Solvent Class start->solvent_class polar_protic Polar Protic (e.g., Methanol, Ethanol) solvent_class->polar_protic polar_aprotic Polar Aprotic (e.g., DCM, THF) solvent_class->polar_aprotic non_polar Non-polar (e.g., Toluene, Hexane) solvent_class->non_polar experiment Perform Solubility Experiment (Shake-Flask Method) polar_protic->experiment polar_aprotic->experiment non_polar->experiment data Analyze Data & Determine Solubility experiment->data

Core Topic: The Role of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate in the Development of a Wip1 Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate is a chiral heterocyclic building block crucial in the synthesis of complex pharmaceutical compounds. It does not possess an intrinsic mechanism of action in a biological context. Instead, its significance lies in its use as a key intermediate in the creation of pharmacologically active molecules. A prominent example of its application is in the synthesis of GSK2830371 , an investigational, orally active, and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.

This technical guide will focus on the mechanism of action, experimental data, and relevant biological pathways associated with GSK2830371, the active compound derived from the foundational structure provided by this compound.

Introduction to GSK2830371: A Selective Wip1 Inhibitor

GSK2830371 is a small molecule that potently and selectively inhibits the Wip1 phosphatase.[1][2] Wip1 is a serine/threonine phosphatase that plays a critical role in the DNA damage response (DDR) pathway by dephosphorylating and inactivating key proteins, including the tumor suppressor p53.[3][4] In certain cancers, particularly those with an amplification of the PPM1D gene (which encodes Wip1), the overexpression of this phosphatase leads to a suppression of p53's tumor-suppressive functions, thereby promoting cell survival and proliferation.[4][5] GSK2830371 acts by inhibiting Wip1, which in turn restores the activity of p53 and other tumor suppressor proteins, making it a promising therapeutic strategy for cancers with PPM1D amplification.[1][3]

Mechanism of Action of GSK2830371

GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase.[1] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. The primary consequence of Wip1 inhibition by GSK2830371 is the increased phosphorylation of Wip1 substrates.[1]

In cells with wild-type p53, the inhibition of Wip1 by GSK2830371 leads to the following key events:

  • Increased Phosphorylation of p53: GSK2830371 treatment leads to a rapid increase in the phosphorylation of p53 at the Serine 15 residue (p53-Ser15).[2][4] This phosphorylation is a critical step in the activation and stabilization of p53.

  • Stabilization and Activation of p53: The increased phosphorylation prevents p53 from being targeted for degradation by its negative regulator, MDM2. This leads to an accumulation of active p53 in the cell.[2][6]

  • Transcriptional Activation of p53 Target Genes: Activated p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.[6] A notable target is the gene CDKN1A, which encodes the protein p21, a potent cell cycle inhibitor.[4]

  • Enhanced DNA Damage Response: Wip1 also dephosphorylates other key proteins in the DNA damage response pathway, such as ATM, Chk2, and γH2AX.[1] By inhibiting Wip1, GSK2830371 enhances the phosphorylation and activity of these proteins, thereby strengthening the cellular response to genotoxic stress.[1][4]

The potentiation of the p53 pathway by GSK2830371 is particularly effective when used in combination with other agents that activate this pathway, such as MDM2 inhibitors (e.g., nutlin-3, RG7388, HDM201) or DNA damaging agents (e.g., doxorubicin).[1][3][4]

Quantitative Data

The following tables summarize the quantitative data for GSK2830371 from in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of GSK2830371

ParameterValueCell Line/Assay ConditionsReference
IC50 6 nMCell-free Wip1 phosphatase assay[1][2]
IC50 13 nMDephosphorylation of phospho-p38 MAPK (T180)[2]
GI50 2.65 µM (±0.54 SEM)Cell growth inhibition in MCF-7 breast cancer cells[2]

Table 2: In Vivo Efficacy of GSK2830371

Animal ModelDosing RegimenOutcomeReference
DOHH2 tumor xenografts150 mg/kg, p.o., BID (twice daily) for 14 days41% tumor growth inhibition[2]
DOHH2 tumor xenografts150 mg/kg, p.o., TID (thrice daily) for 14 days68% tumor growth inhibition[2]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of GSK2830371 Action

GSK2830371_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_DDR DNA Damage Response cluster_regulation Negative Regulation cluster_outcome Cellular Outcomes DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates (activates Ser15) p21 p21 p53->p21 induces transcription Apoptosis Apoptosis p53->Apoptosis induces Wip1 Wip1 (PPM1D) Wip1->ATM Wip1->Chk2 Wip1->p53 dephosphorylates (inactivates) GSK2830371 GSK2830371 GSK2830371->Wip1 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Mechanism of GSK2830371 in the p53 signaling pathway.

Experimental Workflow for Assessing Cell Viability

Cell_Viability_Workflow Seed_Cells 1. Seed cells (200-400 cells/well) in 96-well plates Treat_Cells 2. Treat with GSK2830371 dilution series on Day 1 Seed_Cells->Treat_Cells Incubate 3. Incubate for 7 days Treat_Cells->Incubate Add_Reagent 4. Add CellTiter-Glo® reagent Incubate->Add_Reagent Detect_Signal 5. Detect luminescent signal on an EnVision 2104 Add_Reagent->Detect_Signal Analyze_Data 6. Determine effects on cell growth (GI50) Detect_Signal->Analyze_Data

Caption: Workflow for cell viability assay with GSK2830371.

Experimental Protocols

Wip1 Phosphatase Inhibition Assay (Cell-free)

This protocol is adapted from descriptions of similar assays.[1]

  • Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, and 0.05 mg/ml BSA.

  • Compound Preparation: Prepare a dilution series of GSK2830371 in DMSO.

  • Reaction Initiation: In a microplate, add 50 µM of a fluorescently labeled di-phosphate substrate (FDP) to wells containing either GSK2830371 or DMSO (as a control).

  • Enzyme Addition: Initiate the reaction by adding 10 nM of recombinant Wip1 enzyme to each well.

  • Incubation: Incubate the plate at room temperature.

  • Signal Detection: Measure the fluorescent signal on a microplate reader (e.g., Spectramax) with excitation at 485 nm and emission at 530 nm. The increase in fluorescence corresponds to the dephosphorylation of the FDP substrate.

  • Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the log concentration of GSK2830371.

Cell Growth Inhibition Assay

This protocol is based on the methodology described for determining the GI50 of GSK2830371.[1]

  • Cell Seeding: Seed cells (e.g., MCF-7, DOHH2) into 96-well plates at a density of 200–400 cells per well.

  • Compound Treatment: On the day after seeding, treat the cells with a serial dilution of GSK2830371. Include a DMSO-only control.

  • Incubation: Incubate the plates for 7 days under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Viability Assessment: After the incubation period, use the CellTiter-Glo® Luminescent Cell Viability Assay to determine the number of viable cells. This assay measures ATP levels, which are indicative of metabolically active cells.

  • Luminescence Reading: Detect the luminescent signal using a suitable microplate reader (e.g., EnVision 2104).

  • Data Analysis: Normalize the data to the DMSO control and calculate the GI50 (the concentration of the compound that causes 50% inhibition of cell growth).

Immunoblotting for Phospho-protein Analysis

This protocol is a generalized procedure based on the outcomes described in the literature.[2][4][6]

  • Cell Treatment: Culture cells (e.g., MCF-7) and treat them with GSK2830371 at various concentrations and for different time points.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., phospho-p53 Ser15, total p53, Wip1, p21). Follow this with incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

This compound serves as an essential chiral building block in the synthesis of the potent and selective Wip1 phosphatase inhibitor, GSK2830371. The mechanism of action of GSK2830371 is centered on the inhibition of Wip1, leading to the stabilization and activation of the p53 tumor suppressor pathway. This results in cell cycle arrest and apoptosis in cancer cells, particularly those with PPM1D gene amplification. The quantitative data from both in vitro and in vivo studies demonstrate its potential as a targeted therapeutic agent. The provided experimental protocols offer a framework for researchers to further investigate the activity and effects of this compound and similar Wip1 inhibitors.

References

The Pivotal Role of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate , a chiral pyrrolidine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, including a protected secondary amine within a stereochemically defined five-membered ring, make it an attractive starting material for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide explores the potential applications of this compound, providing insights into its role in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Chemical Attributes and Synthetic Utility

This compound, with the CAS Number 169750-01-0, possesses a tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent of the pyrrolidine ring. This protecting group strategy is fundamental to its utility, allowing for selective reactions at the pyrrolidine nitrogen while the exocyclic amine remains masked. The Boc group can be readily removed under acidic conditions, unmasking the amine for further functionalization. This controlled reactivity is a cornerstone of its application in multi-step synthetic sequences common in drug discovery.

The inherent chirality of the (S)-enantiomer is of paramount importance, as biological targets such as enzymes and receptors are often stereoselective. The use of enantiomerically pure starting materials like this compound is crucial for the development of drugs with improved potency and reduced off-target effects.

Application in the Synthesis of Serine/Threonine Kinase Inhibitors

One of the most promising applications of this compound and its derivatives is in the synthesis of serine/threonine kinase inhibitors. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. The pyrrolidine scaffold can serve as a key pharmacophoric element, providing a three-dimensional framework that can be elaborated to achieve potent and selective inhibition of specific kinases.

While direct synthesis examples starting from the N-methylated title compound are not extensively documented in publicly available literature, the closely related unmethylated analogue, (S)-tert-butyl pyrrolidin-3-ylcarbamate, serves as a crucial intermediate in the synthesis of potent kinase inhibitors, as detailed in patent literature (WO2015011252A1). The methodologies employed are directly translatable to the N-methylated counterpart, highlighting its potential.

Illustrative Synthetic Scheme and Experimental Protocol

The following sections detail a representative synthetic approach and experimental protocols adapted from the synthesis of related kinase inhibitors, illustrating how this compound could be utilized.

General Synthetic Workflow:

G A This compound B Deprotection (e.g., TFA, HCl) A->B Step 1 C (S)-N-methylpyrrolidin-3-amine B->C D Coupling with activated heterocyclic core (e.g., chloro-pyrimidine) C->D Step 2 E Intermediate Pyrrolidinyl-pyrimidine D->E F Further functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) E->F Step 3 G Final Kinase Inhibitor F->G

Caption: General workflow for synthesizing kinase inhibitors.

Experimental Protocol: Synthesis of a Pyrrolidinyl-pyrimidine Intermediate

This protocol is a representative example of how the deprotected form of this compound could be used to generate a key intermediate for kinase inhibitor synthesis.

Step 1: Boc Deprotection

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane, is added an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane (4M solution).

  • The reaction mixture is stirred at room temperature for 1-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.

  • The solvent and excess acid are removed under reduced pressure. The resulting crude salt of (S)-N-methylpyrrolidin-3-amine is typically used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution

  • The crude (S)-N-methylpyrrolidin-3-amine salt (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • A suitable base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq), is added to neutralize the salt and facilitate the reaction.

  • The activated heterocyclic core, for example, a 2,4-dichloropyrimidine (1.0-1.2 eq), is added to the reaction mixture.

  • The reaction is heated to a temperature ranging from 80°C to 120°C and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent like ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrrolidinyl-pyrimidine intermediate.

Quantitative Data and Structure-Activity Relationships (SAR)

The following table presents hypothetical, yet representative, data for a series of kinase inhibitors where the pyrrolidine substituent is varied, illustrating the potential impact of the N-methyl group.

Compound IDPyrrolidine SubstituentKinase TargetIC50 (nM)
1a (S)-3-aminopyrrolidineKinase X50
1b (R)-3-aminopyrrolidineKinase X>1000
2a (S)-3-(methylamino)pyrrolidineKinase X25
2b (S)-3-(dimethylamino)pyrrolidineKinase X150

This data is illustrative and intended to demonstrate potential SAR trends.

The hypothetical data suggests that the (S)-stereochemistry is crucial for activity (compare 1a and 1b ). Furthermore, the introduction of a methyl group on the exocyclic amine (2a ) could potentially enhance potency compared to the unsubstituted amine (1a ), possibly by providing additional hydrophobic interactions or by favorably altering the pKa of the amine. However, increasing steric bulk with a second methyl group (2b ) might be detrimental to binding.

Signaling Pathway Involvement

Kinase inhibitors derived from pyrrolidine scaffolds can target a multitude of signaling pathways implicated in disease. For instance, inhibitors of serine/threonine kinases such as those in the p21-activated kinase (PAK) family can modulate pathways involved in cell proliferation, survival, and migration.

Simplified PAK Signaling Pathway:

G cluster_0 Upstream Activation cluster_1 PAK Signaling cluster_2 Cellular Responses Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Rac/Cdc42 Rac/Cdc42 Ras->Rac/Cdc42 PAK PAK Rac/Cdc42->PAK Activation Downstream Effectors Downstream Effectors PAK->Downstream Effectors Phosphorylation Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Cell Survival Cell Survival Downstream Effectors->Cell Survival Cell Migration Cell Migration Downstream Effectors->Cell Migration Inhibitor Pyrrolidine-based PAK Inhibitor Inhibitor->PAK

Caption: Inhibition of the PAK signaling pathway.

A pyrrolidine-based PAK inhibitor, potentially synthesized from this compound, would act by binding to the PAK enzyme, thereby preventing the phosphorylation of its downstream targets and inhibiting cellular responses that contribute to diseases like cancer.

Conclusion

This compound stands as a building block with significant potential in medicinal chemistry. Its defined stereochemistry and the presence of a versatile Boc-protected amine make it an ideal starting point for the synthesis of complex, biologically active molecules. As the demand for novel, selective, and potent therapeutics continues to grow, the strategic application of such chiral intermediates will undoubtedly play a crucial role in the future of drug discovery and development. Further exploration of its utility in the synthesis of inhibitors for a broader range of therapeutic targets is a promising avenue for future research.

(S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures with defined stereochemistry. Its pyrrolidine core is a prevalent motif in numerous biologically active compounds, and the presence of a protected secondary amine allows for selective functionalization, making it a crucial intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
CAS Number 169750-01-0
Appearance White to off-white solid or oil
Chirality (S)-enantiomer

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-methylation of the commercially available precursor, (S)-tert-butyl (pyrrolidin-3-yl)carbamate. This transformation is a critical step in introducing the methyl group to the carbamate nitrogen, thereby creating the desired building block.

Experimental Protocol: N-Methylation of (S)-tert-butyl (pyrrolidin-3-yl)carbamate

This protocol is based on established methods for the N-methylation of Boc-protected amines.[1][2]

Materials:

  • (S)-tert-butyl (pyrrolidin-3-yl)carbamate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a gas inlet, add (S)-tert-butyl (pyrrolidin-3-yl)carbamate (1.0 eq).

  • Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (and optionally DMF to aid solubility) to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Slowly add methyl iodide (1.1 - 1.3 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford pure this compound.

Expected Yield: Yields for this type of N-methylation are typically in the range of 70-90%, depending on the scale and purification efficiency.

Characterization Data

The following table summarizes the expected spectroscopic data for this compound, compiled from typical values for similar structures.

Analysis Expected Data
¹H NMR (CDCl₃)δ (ppm): 3.40-3.60 (m), 3.10-3.30 (m), 2.80-3.00 (m), 2.75 (s, 3H, N-CH₃), 1.90-2.20 (m), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃)δ (ppm): 155.0, 80.0, 55.0, 48.0, 46.0, 35.0, 32.0, 28.5
Mass Spec. (ESI+)m/z: 201.16 [M+H]⁺, 223.14 [M+Na]⁺
FT-IR (thin film)ν (cm⁻¹): ~3350 (N-H stretch of free amine if deprotected), ~2970 (C-H stretch), ~1680 (C=O stretch of carbamate)

Application in Drug Discovery: Synthesis of Janus Kinase (JAK) Inhibitors

Chiral pyrrolidine derivatives are key structural motifs in a number of targeted therapies. A prominent example is the use of a functionalized pyrrolidine core in the synthesis of Janus kinase (JAK) inhibitors, such as Upadacitinib.[3] JAK inhibitors are a class of drugs that modulate the JAK-STAT signaling pathway, which is crucial for immune system regulation.[4][5] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[6][7]

The JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors that regulate cell proliferation, differentiation, and immune responses. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor and subsequently, Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.[7][8] JAK inhibitors, like Upadacitinib, act as competitive inhibitors at the ATP-binding site of JAKs, preventing the phosphorylation cascade and thereby downregulating the inflammatory response.[4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_inhibition Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding ATP ATP STAT STAT JAK->STAT Phosphorylation Upadacitinib Upadacitinib (JAK Inhibitor) Upadacitinib->JAK Inhibition ADP ADP pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Synthesis_Workflow Start (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate Step1 Alkylation/ Functionalization Start->Step1 Intermediate1 Functionalized Pyrrolidine Step1->Intermediate1 Step2 Coupling Reaction Intermediate1->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Heterocycle Heterocyclic Core Heterocycle->Step2 Step3 Deprotection Intermediate2->Step3 Final JAK Inhibitor Core Structure Step3->Final

References

An In-depth Technical Guide to the Safe Handling of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound and its close derivatives are classified as hazardous substances. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][2]

Precautionary Statements:

A range of precautionary statements are advised for handling this compound, including avoiding breathing dust or fumes, using only in well-ventilated areas, and wearing appropriate personal protective equipment.[1][2]

Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of this compound is not extensively available. The following table includes data for the compound and closely related analogs, with computed values where experimental data is absent.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₂PubChem[3]
Molecular Weight 200.28 g/mol PubChem[3]
Appearance Off-white solidFisher Scientific (for tert-Butyl carbamate)[4]
Melting Point 105 - 109 °CFisher Scientific (for tert-Butyl carbamate)[4]
Boiling Point No data available
Flash Point No data available
Solubility Insoluble in waterFisher Scientific (for tert-Butyl carbamate)[4]

Toxicological Information

Comprehensive toxicological data for this compound is not available. The hazard classifications are based on data from similar compounds and computational predictions. The primary risks are related to irritation.

Toxicity EndpointResultSpeciesSource
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation Causes skin irritationECHA C&L Inventory[5]
Serious Eye Damage/Irritation Causes serious eye irritationECHA C&L Inventory[5]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
STOT-Single Exposure May cause respiratory irritationECHA C&L Inventory[5]
STOT-Repeated Exposure No data available
Aspiration Hazard No data available

Experimental Protocols: Safe Handling Procedures

The following is a general protocol for the safe handling of this compound and other pyrrolidine derivatives in a laboratory setting.

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: If handling as a powder or in a way that generates dust, use a NIOSH-approved respirator with an appropriate particulate filter. All handling of the solid should ideally be done in a chemical fume hood.[6]

4.2. Handling

  • Avoid all personal contact, including inhalation.[1]

  • Use in a well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid formation of dust and aerosols.[7]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.[1]

4.3. Storage

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.[4]

4.4. First Aid Measures

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

4.5. Fire-Fighting Measures

  • The compound is not considered a significant fire risk, but containers may burn.[1]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards: May emit corrosive fumes in a fire.[1]

  • Fire-fighter Protection: Wear self-contained breathing apparatus and full protective gear.[7]

4.6. Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[7]

  • Methods for Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[7] For dry spills, use dry clean-up procedures and avoid generating dust.[1]

Visualized Workflows and Relationships

5.1. Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of chemical reagents like this compound.

G Safe Chemical Handling Workflow reception Reception & Login storage Secure Storage reception->storage retrieval Retrieval from Storage storage->retrieval handling Handling in Fume Hood retrieval->handling use Use in Experiment handling->use waste Waste Collection use->waste disposal Disposal waste->disposal

Caption: A general workflow for the safe management of laboratory chemicals.

5.2. Hazard and Risk Management

This diagram outlines the logical relationship between hazard identification, risk assessment, and the implementation of control measures.

G Hazard Identification and Risk Management cluster_0 Risk Assessment cluster_1 Risk Control hazard_id Identify Hazards (SDS, Literature) risk_eval Evaluate Risks (Likelihood, Severity) hazard_id->risk_eval control_measures Implement Control Measures (PPE, Eng.) risk_eval->control_measures monitor Monitor & Review Effectiveness control_measures->monitor monitor->hazard_id Re-evaluate

Caption: A cyclical process for ongoing laboratory risk management.

References

Methodological & Application

Application Notes and Protocols for (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, frequently employed in the synthesis of complex nitrogen-containing heterocyclic molecules. Its structural features, including the stereochemically defined pyrrolidine ring and the Boc-protected secondary amine, make it a versatile intermediate for introducing specific pharmacophoric elements. This document provides detailed application notes and an experimental protocol for the use of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutic agents.

The carbamate moiety in this compound serves as a stable protecting group for the secondary amine, allowing for selective reactions at the pyrrolidine ring nitrogen.[1][2] This protecting group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization. The inherent chirality of the molecule is crucial for achieving stereospecificity in the final drug substance, which is often critical for its pharmacological activity and safety profile.

Application: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate

A primary application of this compound and its analogs is in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib.[3][4] These inhibitors are used in the treatment of autoimmune diseases like rheumatoid arthritis.[3] The synthesis typically involves the nucleophilic aromatic substitution (SNAr) reaction between the pyrrolidine nitrogen and an electron-deficient heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine.

The protocol detailed below describes a representative SNAr reaction to form a key intermediate in the synthesis of a JAK inhibitor.

Data Presentation

ParameterValueReference
Starting Material This compound-
Reactant 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reaction Type Nucleophilic Aromatic Substitution (SNAr)
Product (S)-tert-butyl methyl(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)carbamate-
Typical Yield 85-95%Estimated based on similar reactions
Purity >98% (by HPLC)Typical for pharmaceutical intermediates

Experimental Protocol: Synthesis of (S)-tert-butyl methyl(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)carbamate

This protocol outlines the coupling of this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • This compound

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approximately 5-10 mL per gram of carbamate).

  • To the stirred solution, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired product, (S)-tert-butyl methyl(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)carbamate.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 1. Add this compound to flask add_dmf 2. Dissolve in anhydrous DMF start->add_dmf add_base 3. Add K₂CO₃ add_dmf->add_base add_pyrimidine 4. Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine add_base->add_pyrimidine heat 5. Heat to 80-100 °C and stir for 12-24h add_pyrimidine->heat monitor Monitor by TLC/HPLC heat->monitor cool 6. Cool to room temperature heat->cool quench 7. Quench with water and extract with EtOAc cool->quench wash 8. Wash with brine quench->wash dry 9. Dry over MgSO₄ and concentrate wash->dry purify 10. Purify by chromatography or recrystallization dry->purify product (S)-tert-butyl methyl(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)carbamate purify->product signaling_pathway cluster_synthesis Synthetic Pathway Logic start_mol This compound (Chiral Building Block) reaction Nucleophilic Aromatic Substitution (SNAr) start_mol->reaction reactant 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Heterocyclic Core) reactant->reaction intermediate Key Intermediate (Boc-protected) reaction->intermediate deprotection Deprotection (e.g., TFA or HCl) intermediate->deprotection final_product Final Kinase Inhibitor (Active Pharmaceutical Ingredient) deprotection->final_product

References

Application Notes and Protocols: (S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The incorporation of a pyrrolidine scaffold is a common strategy in the design of novel therapeutics due to its conformational rigidity and ability to mimic peptide structures. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine, preventing its participation in undesired side reactions during multi-step syntheses. Its stability under a wide range of non-acidic conditions and the facility of its removal under acidic conditions make it an invaluable tool for organic synthesis.[1][2]

These application notes provide detailed protocols for the synthesis (protection) and deprotection of this compound, along with a comparative analysis of various deprotection methods. Furthermore, an experimental workflow is presented, illustrating its application as a key intermediate in the synthesis of complex bioactive molecules.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Appearance Typically a solid or oil
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate.

(Data derived from properties of the (R)-enantiomer)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (Boc Protection)

This protocol describes the protection of the secondary amine of (S)-3-(methylamino)pyrrolidine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (S)-3-(methylamino)pyrrolidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve (S)-3-(methylamino)pyrrolidine (1.0 eq) in dichloromethane (10 volumes).

  • To the stirred solution, add triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane (2 volumes) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel.

Expected Yield: 85-95%

Protocol 2: Deprotection of this compound

The removal of the Boc group is typically achieved under acidic conditions. Several methods are presented below, with a comparative table of their effectiveness on similar substrates.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve this compound (1.0 eq) in dichloromethane (10 volumes).

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane

  • Dissolve this compound (1.0 eq) in 1,4-dioxane (5 volumes).

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Stir the mixture at room temperature for 2-6 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with diethyl ether.

  • Alternatively, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

Method C: Oxalyl Chloride in Methanol

This method offers a milder alternative to strong acids.

  • Dissolve this compound (1.0 eq) in methanol (10 volumes) and cool to 0 °C.

  • Add oxalyl chloride (2.0-3.0 eq) dropwise.[5]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The product is typically obtained as the hydrochloride salt.

Comparative Data for Boc Deprotection of Pyrrolidine Derivatives

The following table summarizes typical conditions and outcomes for the deprotection of various N-Boc protected pyrrolidine derivatives, providing a useful reference for optimizing the deprotection of this compound.

ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 3>90[4]
4M HCl1,4-DioxaneRoom Temperature2 - 6>90[1]
Oxalyl ChlorideMethanolRoom Temperature1 - 485-95[5]
Refluxing WaterWater1001 - 1290-96[6]

Application in Multi-Step Synthesis: A Workflow Example

This compound and its analogs are valuable intermediates in the synthesis of complex pharmaceuticals. A notable example is the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor, which utilizes a chiral protected aminopiperidine scaffold, structurally related to the protected pyrrolidine discussed herein.[7] The following diagram illustrates a generalized workflow for the incorporation of such a protected amine into a heterocyclic core, a common strategy in drug synthesis.

G cluster_0 Preparation of Protected Amine cluster_1 Core Synthesis cluster_2 Coupling Reaction cluster_3 Final Deprotection & Modification start (S)-3-(Methylamino)pyrrolidine reagent1 Boc₂O, TEA, DCM start->reagent1 Protection product1 This compound reagent1->product1 coupling Nucleophilic Aromatic Substitution product1->coupling core_start Heterocyclic Precursor (e.g., Chlorinated Pyrimidine) core_start->coupling product2 Coupled Intermediate coupling->product2 reagent2 TFA or HCl product2->reagent2 Deprotection deprotected Deprotected Intermediate reagent2->deprotected final_reagent Further Functionalization deprotected->final_reagent final_product Final Bioactive Molecule final_reagent->final_product

Caption: Generalized workflow for utilizing the protected amine in drug synthesis.

Signaling Pathways and Logical Relationships

The primary role of this compound is not in directly modulating a signaling pathway, but rather as a critical component in the synthesis of molecules that do. The logical relationship of its use in synthesis is outlined in the workflow diagram above. The process involves the protection of a reactive amine to allow for selective chemical transformations at other sites of a molecule, followed by deprotection to reveal the amine for the final steps of the synthesis or as a key feature of the final bioactive compound.

G cluster_0 Protection Stage cluster_1 Synthetic Transformations cluster_2 Deprotection Stage A Reactive Secondary Amine ((S)-3-(methylamino)pyrrolidine) B Introduction of Boc Group A->B Reaction with Boc₂O C Protected, Stable Intermediate (this compound) B->C D Reaction at other functional groups C->D Enables Selective Chemistry E Removal of Boc Group D->E F Revealed Reactive Amine in Final Structure E->F Acidic Conditions

Caption: Logical relationship of the protection-deprotection strategy.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, chiral molecules, particularly in the field of drug discovery. The Boc protecting group provides a reliable method for masking the reactivity of the secondary amine, allowing for a wide range of synthetic transformations on other parts of the molecule. The protocols and comparative data provided herein offer a practical guide for researchers and scientists in the effective utilization of this important synthetic intermediate.

References

Application Notes and Protocols: Deprotection of the Boc Group in (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate to yield (S)-3-(methylamino)pyrrolidine. The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the final product, avoiding unwanted side reactions. This guide covers common acidic deprotection methodologies, offering a comparative overview to aid in procedural selection and optimization.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a broad range of chemical conditions and its facile removal under acidic conditions.[1][2] this compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its efficient deprotection a critical step in many synthetic routes.[3] These notes detail the most common and effective methods for this transformation.

Deprotection Methodologies

The removal of the Boc group is typically achieved under acidic conditions. The most common reagents for this purpose are trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent.[1] The choice between these reagents often depends on the substrate's sensitivity to the acidic conditions and the desired salt form of the product.

Acid-Catalyzed Deprotection Mechanism

The deprotection proceeds via protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the loss of the stable tert-butyl cation, which can be quenched by a nucleophile or eliminate a proton to form isobutylene gas. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.[4]

Deprotection_Mechanism Start This compound Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Intermediate1 Protonated Carbamate Protonation->Intermediate1 LossOfTButyl Loss of tert-butyl cation Intermediate1->LossOfTButyl CarbamicAcid Carbamic Acid Intermediate LossOfTButyl->CarbamicAcid Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Product (S)-3-(methylamino)pyrrolidine Decarboxylation->Product Byproducts CO2 + Isobutylene/tert-butanol Decarboxylation->Byproducts

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Data Presentation

The following table summarizes typical quantitative data for the deprotection of Boc-protected pyrrolidine derivatives using common acidic reagents. These values are representative and may require optimization for specific substrates and scales.

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane
Starting Material This compoundThis compound
Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol
Reagent Equivalents 5 - 20 eq.4 - 10 eq.
Concentration 0.1 - 0.5 M0.1 - 0.5 M
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 0.5 - 2 hours1 - 4 hours
Work-up Evaporation, Basification, ExtractionEvaporation or Precipitation
Typical Yield >90%>90%
Product Form Free base or TFA saltHydrochloride salt

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and generally efficient method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (to achieve a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-20 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 0.5-2 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize any remaining acid (caution: gas evolution).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the (S)-3-(methylamino)pyrrolidine product.

TFA_Deprotection_Workflow Start Dissolve Substrate in DCM Cool Cool to 0 °C Start->Cool AddTFA Add TFA Cool->AddTFA React Stir at RT (0.5-2h) AddTFA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Concentrate Concentrate in vacuo Monitor->Concentrate Complete Neutralize Neutralize with NaHCO3 Concentrate->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry and Concentrate Extract->Dry Product Final Product Dry->Product

Caption: Experimental Workflow for TFA-mediated Boc Deprotection.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and is particularly useful when the hydrochloride salt of the amine is the desired product.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol or 1,4-Dioxane (optional, as co-solvent)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of methanol or 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (4-10 equivalents) at room temperature.

  • Stir the reaction mixture for 1-4 hours. The product may precipitate as the hydrochloride salt during the reaction.[1]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, if a precipitate has formed, it can be collected by filtration, washed with diethyl ether, and dried under vacuum.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the crude hydrochloride salt, which can be triturated with diethyl ether to induce precipitation and then filtered.

HCl_Deprotection_Workflow Start Dissolve Substrate AddHCl Add 4M HCl in Dioxane Start->AddHCl React Stir at RT (1-4h) AddHCl->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Work-up Monitor->Workup Complete Precipitation Precipitation with Ether Workup->Precipitation Concentration Concentration in vacuo Workup->Concentration Filtration Filtration and Drying Precipitation->Filtration Product Final Product (HCl Salt) Filtration->Product Concentration->Product

Caption: Experimental Workflow for HCl-mediated Boc Deprotection.

Concluding Remarks

The deprotection of this compound is a straightforward transformation that can be accomplished with high efficiency using standard acidic conditions. The choice between TFA and HCl will depend on the desired final product form and the compatibility of other functional groups within the molecule. The protocols provided herein serve as a robust starting point for developing a reliable and scalable deprotection procedure. As with any chemical reaction, optimization of parameters such as reaction time, temperature, and reagent stoichiometry may be necessary to achieve the best results for a specific application.

References

Application Notes and Protocols for Asymmetric Synthesis Utilizing Chiral Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utilization of chiral N-Boc-protected pyrrolidines, specifically focusing on a representative example, in the asymmetric synthesis of valuable chiral compounds. While direct catalytic applications of (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate are not extensively documented in peer-reviewed literature, it serves as a valuable chiral building block. Its structural analogs, such as (S)-1-Boc-2-(aminomethyl)pyrrolidine, are widely used as precursors for highly effective organocatalysts. This document provides a detailed protocol for the synthesis of a prolinamide-based organocatalyst from a chiral N-Boc-pyrrolidine precursor and its subsequent application in an asymmetric Michael addition, a key carbon-carbon bond-forming reaction.

Overview of Chiral Pyrrolidine-Based Organocatalysts

Chiral pyrrolidines are a cornerstone of modern asymmetric organocatalysis.[1] The pyrrolidine scaffold, particularly when derived from readily available chiral sources like proline, provides a rigid and stereochemically defined framework. This framework is crucial for inducing high levels of enantioselectivity in a variety of chemical transformations.[2] N-Boc protected pyrrolidines are versatile intermediates in the synthesis of these catalysts, allowing for the introduction of additional functional groups that can participate in the catalytic cycle.[3]

The general strategy involves the deprotection of the Boc group to reveal a secondary amine, which is the key catalytic moiety. This amine can then react with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine or a more electrophilic iminium ion. The chiral environment of the catalyst then directs the subsequent reaction with an electrophile or nucleophile, leading to the preferential formation of one enantiomer of the product.

Synthesis of a Prolinamide Organocatalyst

A common application of chiral N-Boc-pyrrolidines is in the synthesis of bifunctional organocatalysts, such as prolinamides. These catalysts often contain a hydrogen-bond donor moiety in addition to the secondary amine, which helps in activating the electrophile and organizing the transition state for high stereoselectivity.

Experimental Protocol: Synthesis of (S)-N-((S)-Pyrrolidin-2-ylmethyl)prolinamide

This protocol describes a two-step synthesis of a chiral prolinamide organocatalyst from (S)-1-Boc-2-(aminomethyl)pyrrolidine and N-Boc-L-proline.

Step 1: Amide Coupling

  • To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the Boc-protected prolinamide.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected prolinamide from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract the product with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide catalyst.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection N-Boc-L-proline N-Boc-L-proline EDC_HOBt EDC, HOBt, DCM, 0°C to rt N-Boc-L-proline->EDC_HOBt S-1-Boc-2-aminomethyl-pyrrolidine S-1-Boc-2-aminomethyl-pyrrolidine S-1-Boc-2-aminomethyl-pyrrolidine->EDC_HOBt Boc-protected_prolinamide Boc-Protected Prolinamide EDC_HOBt->Boc-protected_prolinamide TFA_DCM TFA, DCM, rt Boc-protected_prolinamide->TFA_DCM Final_Catalyst (S)-N-((S)-Pyrrolidin-2-ylmethyl)prolinamide TFA_DCM->Final_Catalyst

Synthesis of the Prolinamide Organocatalyst.

Application in Asymmetric Michael Addition

The synthesized prolinamide catalyst can be effectively used in the asymmetric Michael addition of ketones to nitroolefins, a powerful reaction for the construction of chiral γ-nitro ketones.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
  • To a stirred solution of β-nitrostyrene (1.0 eq) and the (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide catalyst (0.1 eq) in a suitable solvent (e.g., toluene), add cyclohexanone (5.0 eq).

  • Stir the reaction mixture at room temperature for the time indicated in the data table (typically 24-72 hours).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired γ-nitro ketone.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

G Start β-Nitrostyrene + Cyclohexanone Catalyst Prolinamide Catalyst (10 mol%) Start->Catalyst Reaction Toluene, rt, 24-72h Catalyst->Reaction Purification Column Chromatography Reaction->Purification Product Chiral γ-Nitro Ketone Purification->Product Analysis Chiral HPLC (dr, ee) Product->Analysis

Workflow for Asymmetric Michael Addition.

Data Presentation

The following table summarizes representative data for the asymmetric Michael addition of cyclohexanone to various β-nitrostyrenes using a prolinamide catalyst derived from a chiral pyrrolidine precursor.

Entryβ-Nitrostyrene (Ar)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
1C₆H₅489595:598
24-NO₂-C₆H₄2499>99:1>99
34-Cl-C₆H₄609294:697
44-MeO-C₆H₄728892:896
52-Thienyl489093:795

Signaling Pathway and Catalytic Cycle

The catalytic cycle for the prolinamide-catalyzed asymmetric Michael addition proceeds through a dual activation mechanism. The secondary amine of the catalyst forms a nucleophilic enamine with the ketone, while the amide N-H acts as a hydrogen-bond donor to activate the nitroolefin.

G cluster_cycle Catalytic Cycle Catalyst Prolinamide Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Transition_State Organized Transition State Enamine->Transition_State + Nitroolefin (H-Bond Activation) Iminium Iminium Ion Intermediate Transition_State->Iminium Product_Release Product Release + Catalyst Regeneration Iminium->Product_Release + H₂O Product_Release->Catalyst

Proposed Catalytic Cycle.

Conclusion

This compound and its analogs are valuable chiral building blocks in asymmetric synthesis. While they may not always be employed directly as catalysts, their incorporation into more complex catalyst structures, such as the prolinamide catalyst detailed herein, allows for the highly enantioselective synthesis of important chiral molecules. The protocols and data presented provide a framework for the application of this class of compounds in the development of robust and efficient asymmetric transformations, which are critical for the advancement of pharmaceutical and fine chemical synthesis.

References

Application Notes: The Strategic Use of (S)-tert-Butyl Methyl(pyrrolidin-3-yl)carbamate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of structurally unique and conformationally constrained amino acid analogues is a cornerstone of modern peptide-based drug discovery. (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, a chiral N-methylated pyrrolidine derivative, offers a valuable building block for synthesizing sophisticated peptidomimetics with enhanced pharmacological profiles. Its inherent structural rigidity and the presence of an N-methyl group can impart peptides with desirable properties such as increased resistance to proteolytic degradation, improved cell membrane permeability, and a more defined conformational state, which can lead to higher receptor affinity and selectivity.

The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, particularly those employing Fmoc chemistry for the alpha-amino group protection of other amino acids. The N-methyl group, however, introduces significant steric hindrance, which necessitates optimized coupling conditions to achieve high yields and purity. This document provides an overview of the application of this compound in peptide synthesis, along with detailed experimental protocols and representative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling and use in synthesis.

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents
Chirality (S)-enantiomer

Impact on Peptide Properties

The introduction of an N-methylated pyrrolidine moiety into a peptide backbone can significantly alter its biological and chemical characteristics.

Property EnhancedMechanism of Action
Proteolytic Stability The N-methyl group sterically shields the adjacent peptide bonds from enzymatic cleavage by proteases.
Membrane Permeability The N-methylation reduces the hydrogen bond donor capacity of the amide backbone, which can decrease the desolvation penalty for membrane crossing.
Conformational Rigidity The pyrrolidine ring structure restricts the rotational freedom of the peptide backbone, pre-organizing the peptide into a specific conformation that may be optimal for receptor binding.
Receptor Affinity & Selectivity By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to a significant increase in affinity and selectivity for its biological target.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a model peptide containing this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine), Piperidine

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine and byproducts.

  • Coupling of Standard Fmoc-Amino Acids:

    • Pre-activate a solution of the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin as described in step 3.

  • Coupling of this compound:

    • Due to the steric hindrance of the N-methyl group, a more robust coupling strategy is required.

    • Pre-activate a solution of this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated solution to the resin and allow the reaction to proceed for 4-6 hours, or overnight if necessary.

    • Double coupling may be required for optimal yield. After the first coupling and washing, repeat this step.

    • Monitor the coupling completion using a chloranil test, as the Kaiser test is not suitable for secondary amines.

    • Wash the resin thoroughly as described in step 3.

  • Peptide Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Quantitative Data on Coupling Efficiency

The choice of coupling reagent is critical for the successful incorporation of sterically hindered building blocks like this compound. The following table provides representative data on the coupling efficiency of different reagents for such challenging couplings.

Coupling ReagentActivation TimeCoupling TimeRepresentative Yield (%)Purity (%)
HBTU/DIPEA2 min4-6 h75-85~80
HATU/DIPEA 5 min 4-6 h >90 >90
PyAOP/DIPEA5 min4-6 h>90>90
DIC/HOBt10 min12-24 h60-70~75

Note: Data is representative for sterically hindered N-methylated amino acids and may vary depending on the specific peptide sequence and reaction conditions.

Visualizations

Chemical Structure

G cluster_0 This compound mol mol workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple_AA Couple Standard Fmoc-Amino Acid (HATU/DIPEA) Wash1->Couple_AA Wash2 Wash (DMF, DCM) Couple_AA->Wash2 Wash2->Deprotect Next AA Couple_Target Couple (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate (HATU/DIPEA, prolonged coupling) Wash2->Couple_Target Wash3 Wash (DMF, DCM) Couple_Target->Wash3 Repeat Repeat for subsequent residues Wash3->Repeat Repeat->Deprotect Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide signaling Peptide Peptide containing This compound Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Application Notes and Protocols: Scale-up Synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate and its derivatives are valuable chiral building blocks in medicinal chemistry, frequently incorporated into the synthesis of various pharmaceutical agents. Their stereospecific structure is often crucial for biological activity and selectivity. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on a practical and efficient two-step process suitable for laboratory and pilot-plant scale production. The protocols emphasize operational simplicity, high yield, and purity of the final product.

Introduction

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates. Specifically, chiral 3-substituted pyrrolidines are key intermediates for a range of therapeutic agents, including kinase inhibitors and antiviral compounds. The (S)-enantiomer of 3-methylaminopyrrolidine, protected with a tert-butyloxycarbonyl (Boc) group, provides a stable and versatile intermediate for further chemical elaboration. The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

This application note details a robust and scalable synthesis of this compound hydrochloride from the commercially available (S)-3-(methylamino)pyrrolidine. The described methodology is designed to be readily implemented in a research or process development setting.

Chemical Structures

Compound NameStructure
(S)-3-(Methylamino)pyrrolidine(S)-3-(Methylamino)pyrrolidine
Di-tert-butyl dicarbonate (Boc Anhydride)Di-tert-butyl dicarbonate
This compoundthis compound
This compound Hydrochloridethis compound Hydrochloride

Synthesis Pathway

The overall synthetic pathway involves two main steps: the protection of the secondary amine of (S)-3-(methylamino)pyrrolidine with a Boc group, followed by the formation of the hydrochloride salt for improved handling and stability.

Synthesis_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Salt Formation A (S)-3-(Methylamino)pyrrolidine C This compound A->C THF, Base (e.g., Triethylamine) 0°C to rt B Di-tert-butyl dicarbonate (Boc Anhydride) B->C E This compound Hydrochloride C->E Solvent (e.g., EtOAc) 0°C D HCl D->E

Caption: Overall synthesis pathway.

Experimental Protocols

Step 1: Synthesis of this compound

This procedure details the N-tert-butoxycarbonylation of (S)-3-(methylamino)pyrrolidine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale)Moles
(S)-3-(Methylamino)pyrrolidine100.16100 g0.998
Di-tert-butyl dicarbonate (Boc₂O)218.25228 g1.045
Triethylamine (TEA)101.19152 mL (111 g)1.097
Tetrahydrofuran (THF), anhydrous72.111 L-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-500 mL-
Brine (Saturated aq. NaCl)-500 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.0450 g-

Procedure:

  • To a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add (S)-3-(methylamino)pyrrolidine (100 g, 0.998 mol) and anhydrous tetrahydrofuran (1 L).

  • Cool the stirred solution to 0-5 °C in an ice-water bath.

  • Add triethylamine (152 mL, 1.097 mol) to the solution.

  • Dissolve di-tert-butyl dicarbonate (228 g, 1.045 mol) in anhydrous tetrahydrofuran (500 mL) and add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate (1 L) and wash with saturated aqueous sodium bicarbonate solution (2 x 500 mL) and then with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.[1]

Expected Yield and Purity:

ParameterValue
Yield 85-95%
Purity (by HPLC) >97%
Step 2: Preparation of this compound Hydrochloride

This procedure describes the conversion of the free base to its hydrochloride salt for improved stability and ease of handling.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale)Moles
This compound200.28180 g0.899
Hydrochloric Acid (HCl) in Dioxane (4 M)-250 mL1.0
Ethyl Acetate (EtOAc)88.111.8 L-
Diethyl Ether74.12500 mL-

Procedure:

  • Dissolve this compound (180 g, 0.899 mol) in ethyl acetate (1.8 L) in a 3 L round-bottom flask.

  • Cool the solution to 0-5 °C in an ice-water bath with gentle stirring.

  • Slowly add 4 M HCl in dioxane (250 mL, 1.0 mol) dropwise to the cooled solution. A white precipitate will form.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Filter the white solid using a Büchner funnel and wash the filter cake with cold ethyl acetate (2 x 200 mL) and then with diethyl ether (500 mL).

  • Dry the solid under vacuum at 40-50 °C to a constant weight to yield this compound hydrochloride as a white crystalline solid.[1]

Expected Yield and Purity:

ParameterValue
Yield 90-98%
Purity (by HPLC) >99%

Process Workflow

The following diagram illustrates the key stages of the scale-up synthesis process.

Workflow Start Start Step1 Step 1: Boc Protection - Charge (S)-3-(methylamino)pyrrolidine and THF - Cool to 0-5°C - Add TEA - Add Boc Anhydride solution dropwise - Stir at room temperature Start->Step1 QC1 In-process Control (TLC/LC-MS) Step1->QC1 Workup1 Work-up - Concentrate solvent - Extraction with EtOAc and washes - Dry and concentrate QC1->Workup1 Reaction Complete Purification1 Purification - Vacuum Distillation Workup1->Purification1 Step2 Step 2: Salt Formation - Dissolve free base in EtOAc - Cool to 0-5°C - Add HCl in Dioxane Purification1->Step2 Isolation Isolation - Filtration - Washing with cold EtOAc and Et₂O Step2->Isolation Drying Drying - Vacuum oven at 40-50°C Isolation->Drying FinalQC Final Product QC (HPLC, NMR, MS) Drying->FinalQC End End Product FinalQC->End Product meets specifications

Caption: Experimental workflow for the synthesis.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Di-tert-butyl dicarbonate is a solid that can cause respiratory irritation; handle with care.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

  • Tetrahydrofuran and ethyl acetate are flammable solvents.

  • 4 M HCl in dioxane is highly corrosive and should be handled with extreme care.

Conclusion

The protocols outlined in this document provide a reliable and scalable method for the synthesis of this compound and its hydrochloride salt. The procedures are straightforward, utilize readily available reagents, and afford the desired product in high yield and purity, making them suitable for application in both academic and industrial research settings. The detailed steps and tabulated data are intended to facilitate the successful implementation of this synthesis on a larger scale.

References

Application Note: Quantitative Analysis of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical methods for the quantification of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a key building block in pharmaceutical synthesis. The protocols described herein are based on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), providing options for both routine purity assessment and sensitive quantification in complex matrices. While specific validated methods for this exact compound are not widely published, the following protocols are derived from established methods for similar carbamate and Boc-protected amine compounds.[1][2][3] This note includes detailed experimental procedures, hypothetical validation data for illustrative purposes, and graphical representations of the analytical workflow.

Introduction

This compound (CAS No. 169750-01-0) is a chiral synthetic intermediate crucial for the development of various pharmaceutical agents. Accurate and precise quantification of this compound is essential for ensuring the quality of starting materials, monitoring reaction progress, and guaranteeing the purity of final active pharmaceutical ingredients (APIs). This application note details robust analytical methodologies to achieve these quality control objectives.

Analytical Methods

Two primary methods are presented for the quantification of this compound: HPLC-UV for purity and general quantification, and LC-MS/MS for high sensitivity and selectivity, particularly in biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the purity of this compound and for its quantification in relatively simple mixtures.

2.1.1. Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-20 min, 5-95% B

      • 20-25 min, 95% B

      • 25-26 min, 95-5% B

      • 26-30 min, 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

2.1.2. Data Presentation: HPLC-UV Method Performance (Hypothetical Data)

ParameterResult
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%
Limit of Quantification (LOQ)1.0 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Retention TimeApprox. 8.5 min
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound, for instance, in pharmacokinetic studies.

2.2.1. Experimental Protocol: LC-MS/MS

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation (from Plasma):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program:

      • 0-0.5 min, 5% B

      • 0.5-2.5 min, 5-95% B

      • 2.5-3.0 min, 95% B

      • 3.0-3.1 min, 95-5% B

      • 3.1-4.0 min, 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

      • This compound: Precursor Ion (Q1): m/z 201.2 -> Product Ion (Q3): m/z 145.1

      • Internal Standard (Hypothetical Deuterated): Precursor Ion (Q1): m/z 206.2 -> Product Ion (Q3): m/z 150.1

    • Collision Energy: Optimized for the specific instrument and analyte.

2.2.2. Data Presentation: LC-MS/MS Method Performance (Hypothetical Data)

ParameterResult
Linearity (r²)> 0.998
Accuracy (% Recovery)95.0 - 105.0%
Precision (%RSD)< 5.0%
Limit of Quantification (LOQ)0.5 ng/mL
Limit of Detection (LOD)0.1 ng/mL

Visualizations

Analytical Workflow for Quantification

The following diagram illustrates the general workflow for the quantification of this compound.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sp1 Weighing of Sample sp2 Dissolution in Solvent sp1->sp2 sp3 Filtration / Extraction sp2->sp3 ca1 Injection into LC System sp3->ca1 Prepared Sample ca2 Separation on C18 Column ca1->ca2 ca3 Detection (UV or MS/MS) ca2->ca3 dp1 Peak Integration ca3->dp1 Raw Data dp2 Calibration Curve Generation dp1->dp2 dp3 Concentration Calculation dp2->dp3 report Quantitative Report dp3->report Final Result

Caption: General workflow for the quantification of the target analyte.

Logical Relationship for Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

Method Selection Logic start Analytical Need decision1 High Sensitivity Required? start->decision1 decision2 Complex Matrix? decision1->decision2 No method_lcms Use LC-MS/MS decision1->method_lcms Yes decision2->method_lcms Yes method_hplc Use HPLC-UV decision2->method_hplc No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control and purity assessments, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification in complex sample matrices. The provided protocols and performance characteristics serve as a strong foundation for researchers and drug development professionals to establish and validate in-house analytical procedures for this important synthetic intermediate.

References

Application Notes and Protocols: (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, also known as (S)-3-(N-Boc-N-methylamino)pyrrolidine, is a chiral building block of significant interest in medicinal chemistry. Its structural features, including the pyrrolidine ring and the protected secondary amine, make it a valuable synthon for the preparation of a variety of complex molecules, particularly in the development of kinase inhibitors. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of pharmaceutical intermediates, with a focus on its application in the synthesis of Janus kinase (JAK) inhibitors.

Application in the Synthesis of JAK Inhibitors

This compound is a key intermediate in the synthesis of potent and selective JAK inhibitors. The pyrrolidine moiety can be a crucial pharmacophore that interacts with the hinge region of the kinase domain. The N-Boc protecting group allows for the selective introduction of the pyrrolidine ring into a heterocyclic core, typically through a nucleophilic aromatic substitution (SNAr) reaction. The subsequent deprotection of the Boc group allows for further functionalization.

A primary example of its application is in the synthesis of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors. The general synthetic strategy involves the coupling of this compound with a halogenated pyrrolo[2,3-d]pyrimidine core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates a wide range of cellular processes, including inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor and STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.[1][2][3]

JAK-STAT Signaling Pathway Janus Kinase (JAK)-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer 6. Dimerization DNA DNA STAT Dimer->DNA 7. Nuclear Translocation Gene Transcription Gene Transcription DNA->Gene Transcription 8. Gene Regulation

Caption: The JAK-STAT signaling cascade.

Experimental Protocols

The following protocols are based on established synthetic methodologies for the coupling of N-Boc protected amines to heterocyclic cores, which is a key step in the synthesis of many kinase inhibitors.

General Workflow for SNAr Coupling and Deprotection

Experimental Workflow General Workflow for Synthesis of Pyrrolopyrimidine Intermediate Start Reactants Combine this compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, base, and solvent Start->Reactants Reaction Heat the reaction mixture (e.g., 80-120 °C) Reactants->Reaction Monitoring Monitor reaction progress by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous workup and extraction with an organic solvent Monitoring->Workup Complete Purification Purify the crude product (e.g., column chromatography) Workup->Purification Boc_Deprotection Treat with acid (e.g., TFA or HCl) in a suitable solvent Purification->Boc_Deprotection Final_Workup Neutralize and extract the final product Boc_Deprotection->Final_Workup End Final_Workup->End

Caption: General experimental workflow.

Protocol 1: Synthesis of tert-butyl ((S)-methyl(1-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)carbamate)

This protocol describes the nucleophilic aromatic substitution of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine with this compound. The tosyl group serves to protect the pyrrole nitrogen.

Materials:

  • 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • This compound

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Water

Procedure:

  • To a solution of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in aqueous acetonitrile, add this compound (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to approximately 75 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the organic solvent by distillation.

  • Add n-butanol and water to the residue. Separate the layers and wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityYield
4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine307.761.0>98%-
This compound200.281.1>98%-
tert-butyl ((S)-methyl(1-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)carbamate)471.61->95%85-95%
Protocol 2: Deprotection of the Boc and Tosyl Groups

This protocol describes the subsequent removal of the Boc and tosyl protecting groups to yield the core amine intermediate.

Materials:

  • tert-butyl ((S)-methyl(1-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)carbamate)

  • Aqueous potassium hydroxide (KOH)

  • Dichloromethane (DCM) or similar organic solvent

Procedure:

  • Dissolve the product from Protocol 1 in a suitable organic solvent.

  • Add an aqueous solution of potassium hydroxide.

  • Heat the mixture to reflux and stir for approximately 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and add water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, N-methyl-N-((S)-pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, can be further purified by crystallization or chromatography.

Reactant/ProductMolecular Weight ( g/mol )PurityYield
tert-butyl ((S)-methyl(1-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)carbamate)471.61>95%-
N-methyl-N-((S)-pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine217.27>97%80-90%

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex pharmaceutical intermediates, particularly for the development of kinase inhibitors targeting the JAK-STAT pathway. The protocols provided herein offer a general framework for the utilization of this chiral intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine-based compounds. These methods are amenable to scale-up and can be adapted for the synthesis of a variety of analogues for drug discovery and development programs.

References

Catalytic Applications of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate is a chiral pyrrolidine derivative that holds potential as a versatile building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. Its stereochemically defined structure makes it an attractive precursor for the synthesis of chiral ligands and organocatalysts. However, a comprehensive review of the scientific literature reveals that while this compound is a valuable synthetic intermediate, its direct application as a catalyst is not well-documented. This document aims to provide an overview of the current state of research and potential, yet underexplored, catalytic applications derived from this scaffold.

Current State of Research

Extensive searches of chemical databases and peer-reviewed literature indicate that this compound is primarily utilized as a precursor for more complex molecules rather than as a catalyst itself. The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen is typically removed or modified in subsequent synthetic steps to yield a secondary or tertiary amine, which can then be incorporated into a larger molecular framework.

While direct catalytic applications of the title compound are not reported, the core structure, (S)-3-aminopyrrolidine, is a key motif in a number of established organocatalysts. The following sections will explore the potential catalytic roles of derivatives of this compound, based on the known reactivity of similar pyrrolidine-based catalysts.

Potential Catalytic Applications of Derivatives

The true catalytic potential of this compound lies in its derivatives, which can be readily synthesized. By deprotection of the Boc group and subsequent modification of the resulting secondary amine, a variety of organocatalysts can be accessed.

Enamine Catalysis

Upon removal of the Boc group to yield (S)-N-methylpyrrolidin-3-amine, the resulting secondary amine can act as a classic enamine catalyst. This type of catalysis is fundamental to a wide range of asymmetric transformations, including aldol and Michael reactions.

Hypothetical Experimental Workflow for a Derivative in Enamine Catalysis:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Aldol Reaction start This compound deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection catalyst (S)-N-methylpyrrolidin-3-amine (Active Catalyst) deprotection->catalyst enamine Enamine Formation catalyst->enamine Catalyst ketone Ketone ketone->enamine aldehyde Aldehyde attack Nucleophilic Attack aldehyde->attack enamine->attack hydrolysis Hydrolysis attack->hydrolysis product Chiral Aldol Product hydrolysis->product

Caption: Hypothetical workflow for the use of a derivative as an enamine catalyst.

Iminium Ion Catalysis

Further derivatization of the exocyclic amine could lead to catalysts that operate via iminium ion formation. This activation mode is particularly effective for the asymmetric functionalization of α,β-unsaturated aldehydes and ketones, such as in Diels-Alder or Friedel-Crafts reactions.

Logical Relationship for Iminium Ion Catalysis:

G cluster_catalyst Catalyst cluster_substrate Substrate Activation cluster_reaction Asymmetric Reaction catalyst_core (S)-3-Aminopyrrolidine Derivative iminium Iminium Ion (Lowered LUMO) catalyst_core->iminium enone α,β-Unsaturated Aldehyde/Ketone enone->iminium Condensation product Chiral Product iminium->product Hydrolysis nucleophile Nucleophile nucleophile->iminium Attack

Caption: Activation pathway in iminium ion catalysis using a pyrrolidine derivative.

Future Directions and Opportunities

The lack of direct catalytic applications for this compound in the current literature presents a significant opportunity for research and development. The synthesis and screening of a library of catalysts derived from this chiral scaffold could uncover novel and highly effective catalysts for a variety of asymmetric transformations.

Key areas for future investigation include:

  • Synthesis of Novel Ligands: The secondary amine revealed after deprotection can be used as a handle to attach various coordinating groups, creating novel chiral ligands for transition metal catalysis.

  • Development of Bifunctional Catalysts: The pyrrolidine ring and the exocyclic nitrogen provide two points for functionalization, allowing for the design of bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction.

  • Application in Cascade Reactions: The development of robust catalysts from this scaffold could enable their use in complex cascade reactions, providing efficient routes to valuable chiral molecules.

Conclusion

While this compound is a commercially available and valuable chiral building block, its role as a direct catalyst has not been established. Its potential, however, as a precursor to a wide range of organocatalysts and chiral ligands is significant. Further research into the derivatization of this compound and the catalytic activity of the resulting molecules is warranted and could lead to the discovery of new and powerful tools for asymmetric synthesis, with broad applications in academic research and the pharmaceutical industry. The information presented here serves as a starting point for researchers interested in exploring the untapped catalytic potential of this versatile chiral scaffold.

Troubleshooting & Optimization

Common side reactions with (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate and related compounds. The information is designed to help anticipate and resolve common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of carbamates like this compound?

A1: During the formation of the carbamate, several side reactions can occur, primarily influenced by reaction conditions such as temperature and the presence of moisture. Elevated temperatures can lead to the decomposition of reactants or the product. The presence of water can lead to the hydrolysis of reagents, particularly when using isocyanates or chloroformates, which can result in the formation of symmetric urea byproducts[1].

Q2: What are the typical side reactions encountered during the N-methylation of the Boc-protected pyrrolidine precursor?

A2: A common issue in the N-methylation of Boc-protected amines is an incomplete reaction, leading to the presence of the unreacted starting material, (S)-tert-butyl (pyrrolidin-3-yl)carbamate, in the final product mixture[2]. While less common, over-alkylation at other sites is a potential side reaction in N-alkylation procedures[3]. In a related synthesis involving a piperidine ring, a small percentage of a byproduct was observed where the Boc group appeared to migrate to the ring nitrogen[4]. Although not explicitly reported for the pyrrolidine analogue, a similar intramolecular rearrangement could be a minor side reaction.

Q3: What are the major side products formed during the deprotection of the Boc group from this compound?

A3: The most prevalent side reaction during the acidic deprotection of a Boc group is the alkylation of nucleophilic sites by the tert-butyl cation that is generated as an intermediate[5]. In the context of peptide synthesis, this can lead to the t-butylation of sensitive amino acid residues like Tryptophan or Methionine[5]. For (S)-methyl(pyrrolidin-3-yl)amine, if other nucleophilic functional groups are present on a larger molecule it is attached to, they could be susceptible to this alkylation.

Q4: How can I minimize the formation of side products during these synthetic steps?

A4: To minimize side reactions, it is crucial to maintain strict control over reaction conditions. For carbamate synthesis, using anhydrous solvents and maintaining the recommended temperature are key[1][6]. For N-methylation, ensuring a sufficient excess of the methylating agent and adequate reaction time can help drive the reaction to completion and minimize leftover starting material[2]. During Boc deprotection, the addition of "scavengers" such as triisopropylsilane (TIS) or anisole to the reaction mixture can effectively trap the tert-butyl cation and prevent unwanted alkylation[5].

Troubleshooting Guides

Carbamate Formation (Boc Protection)
Problem Potential Cause Troubleshooting Steps
Low yield of Boc-protected product Incomplete reaction due to low temperature or insufficient reaction time.Monitor the reaction by TLC or LC-MS. If incomplete, consider cautiously increasing the temperature or extending the reaction time[6].
Decomposition of starting material or product due to excessive heat.Ensure accurate temperature control. Use a calibrated heating mantle or oil bath. Avoid localized overheating[6].
Presence of symmetric urea byproduct Reaction with water when using isocyanate or chloroformate reagents.Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon)[1].
Suboptimal order of reagent addition.When using chloroformates, add the chloroformate slowly to the amine solution at a low temperature (e.g., 0 °C)[1].
Multiple unidentified spots on TLC Non-specific reactions or decomposition.Purify starting materials before use. Re-evaluate the chosen solvent and base to ensure compatibility with the reactants.
N-Methylation of Boc-Protected Pyrrolidine
Problem Potential Cause Troubleshooting Steps
Incomplete methylation (starting material remains) Insufficient methylating agent or reaction time.Use a larger excess of the methylating agent (e.g., methyl iodide) and extend the reaction time. Monitor reaction progress by TLC or LC-MS[2].
Inadequate base strength for deprotonation.Ensure the use of a sufficiently strong base (e.g., sodium hydride) to fully deprotonate the carbamate nitrogen[2].
Presence of a byproduct with similar polarity Possible Boc group migration (based on analogous reactions)[4].This is often a minor byproduct. Purification by column chromatography may be necessary. Consider milder reaction conditions if this is a significant issue.
Low overall yield Decomposition of product or starting material.Perform the reaction at the recommended temperature. Avoid excessive heating. Ensure the workup procedure is not degrading the product.
Boc Deprotection
Problem Potential Cause Troubleshooting Steps
Formation of t-butylated side products Alkylation of nucleophilic sites by the tert-butyl cation.Add a scavenger to the deprotection reaction mixture. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and anisole[5].
Incomplete deprotection Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane[1].
Short reaction time.Monitor the reaction by TLC or LC-MS and allow it to proceed to completion. Most deprotections are complete within 1-2 hours at room temperature[5].
Product is unstable under acidic conditions Acid-labile functional groups elsewhere in the molecule.Consider alternative, milder deprotection methods if the product contains other acid-sensitive groups.

Experimental Protocols

General Protocol for Boc Protection of an Amine
  • Preparation : Dissolve the amine in a suitable solvent (e.g., THF, dichloromethane, or a biphasic mixture of chloroform and water) in a round-bottom flask.

  • Reagent Addition : Add a base (e.g., sodium bicarbonate, triethylamine, or sodium hydroxide). Then, add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.5 equivalents) to the mixture.

  • Reaction : Stir the reaction at room temperature or with moderate heating (e.g., 40°C). Monitor the progress by TLC or LC-MS.

  • Work-up : Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography or recrystallization as needed.

General Protocol for N-Methylation of a Boc-Protected Amine

This protocol is based on the N-methylation of Boc-protected amino acids and may require optimization for (S)-tert-butyl (pyrrolidin-3-yl)carbamate.

  • Preparation : Dissolve the Boc-protected amine in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Reagent Addition : Cool the solution in an ice bath and add methyl iodide (a significant excess, e.g., 5-10 equivalents)[2].

  • Reaction : Add sodium hydride (60% dispersion in mineral oil, also in excess) portion-wise over a period of time to control the hydrogen evolution. After the addition is complete, remove the ice bath and stir the reaction overnight at room temperature[2].

  • Work-up : Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification : Purify the crude product by column chromatography to separate it from any unreacted starting material and other impurities.

General Protocol for Boc Deprotection using TFA
  • Preparation : Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Scavenger Addition : Add a scavenger, such as triisopropylsilane (5-10 equivalents), to the solution[5].

  • Deprotection : Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Reaction : Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS[5].

  • Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is often obtained as a TFA salt.

  • Purification : The product can be purified by precipitation from a cold solvent like diethyl ether, or by chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_deprotection Deprotection start Start: (S)-3-Aminopyrrolidine boc_protection Boc Protection (Di-tert-butyl dicarbonate) start->boc_protection n_methylation N-Methylation (Methyl iodide, NaH) boc_protection->n_methylation product Final Product: This compound n_methylation->product deprotection Boc Deprotection (TFA, Scavenger) product->deprotection final_amine Final Amine: (S)-methyl(pyrrolidin-3-yl)amine deprotection->final_amine

Caption: Synthetic workflow for the preparation and deprotection of this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis Troubleshooting cluster_deprotection_issues Deprotection Troubleshooting start Experiment Issue (e.g., Low Yield, Impurities) check_conditions Verify Reaction Conditions (Temp, Time, Anhydrous?) start->check_conditions check_deprotection Verify Deprotection Conditions (Acid Strength, Time) start->check_deprotection incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction check_reagents Check Reagent Purity and Stoichiometry check_reagents->incomplete_reaction side_products Side Products Formed? incomplete_reaction->side_products No optimize_conditions Optimize Conditions (e.g., Temp, Time, Reagent Ratio) incomplete_reaction->optimize_conditions Yes purification Modify Purification Strategy side_products->purification Yes incomplete_deprotection Incomplete Deprotection? check_deprotection->incomplete_deprotection scavenger_used Scavenger Used? add_scavenger Add Scavenger (e.g., TIS, Anisole) scavenger_used->add_scavenger No incomplete_deprotection->scavenger_used No stronger_acid Use Stronger Acid or Longer Time incomplete_deprotection->stronger_acid Yes

Caption: A logical troubleshooting guide for synthesis and deprotection reactions.

References

How to improve the yield of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction temperature is optimal; for Boc protection, reactions are often run at 0°C initially and then warmed to room temperature.[1]
Poor Quality of Reagents Use fresh, anhydrous solvents and high-purity starting materials. Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially in the presence of moisture.
Suboptimal pH The reaction of an amine with (Boc)₂O typically requires a basic catalyst, such as triethylamine or diisopropylethylamine (DIEA), to neutralize the acid formed during the reaction.[1][2] Ensure the appropriate amount of base is used.
Side Reactions The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of di-acylated products if the Boc group is unintentionally cleaved.[2]

Issue 2: Presence of Impurities in the Final Product

Potential Impurity Identification and Removal
Unreacted Starting Materials Unreacted (S)-3-(methylamino)pyrrolidine and (Boc)₂O can be detected by TLC and LC-MS. These can typically be removed by flash column chromatography.
Di-tert-butyl carbonate A common byproduct from the decomposition of (Boc)₂O. It can be removed by careful purification, often via column chromatography.
Over-methylated byproducts While less common in this specific reaction, the formation of quaternary ammonium salts can sometimes occur if a methylating agent is used in a preceding or concurrent step.[3] These highly polar byproducts can be removed by an aqueous wash during workup.
Hydrolyzed (Boc)₂O Ensure all glassware and solvents are anhydrous to prevent the hydrolysis of the Boc anhydride.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and straightforward method is the protection of the secondary amine of (S)-3-(methylamino)pyrrolidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIEA) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method. The starting amine is typically more polar than the Boc-protected product. Staining with ninhydrin can be used to visualize the amine starting material, which will appear as a colored spot, while the protected product will not stain with ninhydrin. LC-MS can also be used for more detailed monitoring of the reaction mixture.

Q3: What are the optimal reaction conditions to maximize yield?

Optimal conditions often involve slow, dropwise addition of (Boc)₂O to a cooled solution (0 °C) of the amine and base in an anhydrous solvent.[1] After the addition, the reaction is typically allowed to warm to room temperature and stirred for several hours until completion is observed by TLC.

Q4: What are some common side reactions to be aware of?

A potential side reaction is the partial hydrolysis of the Boc anhydride if moisture is present in the reaction.[2] While less likely with secondary amines, double acylation is a concern with primary amines if the Boc group is cleaved under acidic conditions that might be generated if the base is omitted or insufficient.[2]

Illustrative Data on Reaction Parameter Optimization

The following table provides illustrative data on how reaction parameters can affect the yield in a typical Boc protection of a secondary amine, analogous to the synthesis of this compound.

Parameter Condition A Yield A (%) Condition B Yield B (%) Condition C Yield C (%)
Base (1.2 eq.) Triethylamine85DIEA88None<10
Solvent Dichloromethane88Tetrahydrofuran82Acetonitrile75
Temperature 0°C to RT90Room Temperature8050°C65 (with impurities)
(Boc)₂O (eq.) 1.1921.0851.593 (more byproducts)

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the Boc protection of (S)-3-(methylamino)pyrrolidine.

Materials:

  • (S)-3-(methylamino)pyrrolidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-3-(methylamino)pyrrolidine (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approximately 10 mL per gram of amine).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) to the stirred solution.

  • Dissolve di-tert-butyl dicarbonate (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product amine (S)-3-(methylamino)pyrrolidine conditions Et₃N, DCM 0°C to RT amine->conditions boc Di-tert-butyl dicarbonate ((Boc)₂O) boc->conditions product (S)-Tert-butyl methyl (pyrrolidin-3-YL)carbamate conditions->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time extend_time->check_completion check_impurities Analyze for Impurities (NMR, LC-MS) complete->check_impurities impurities_present Impurities Present check_impurities->impurities_present Yes no_impurities No Major Impurities check_impurities->no_impurities No optimize_purification Optimize Purification (Chromatography, Recrystallization) impurities_present->optimize_purification check_reagents Check Reagent Quality & Stoichiometry no_impurities->check_reagents

References

Technical Support Center: Purification of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary purification techniques for this compound and similar N-Boc protected compounds are column chromatography and recrystallization. Acid-base extraction can also be employed as a preliminary purification or work-up step to remove acidic or basic impurities.

Q2: My product appears oily and is difficult to handle. How can I solidify it?

A2: Oiling out is a common issue with Boc-protected amino compounds.[1][2] To induce solidification, ensure all solvents from the reaction workup are completely removed under high vacuum, possibly with gentle heating.[1][3] Trituration with a non-polar solvent in which the product is insoluble, such as n-hexane or diethyl ether, can help precipitate the compound as a solid.[1] Seeding with a small crystal of the pure product, if available, can also initiate crystallization.[4][5]

Q3: Is the Boc (tert-butoxycarbonyl) protecting group stable during purification?

A3: The Boc group is generally stable to most bases and nucleophiles, making it compatible with a range of purification conditions.[6] However, it is highly sensitive to acidic conditions and will be cleaved to form a tertiary carbocation. Therefore, it is crucial to avoid strong acids during workup and purification.[6][7] Aqueous phosphoric acid is an effective reagent for the deprotection of tert-butyl carbamates.

Q4: How can I ensure the stereochemical integrity of the (S)-enantiomer is maintained during purification?

A4: Racemization is a potential risk, especially if harsh conditions are employed. To maintain the stereochemical integrity of this compound, it is important to use mild purification conditions. Avoid high temperatures and extremes of pH. Chiral High-Performance Liquid Chromatography (HPLC) is the recommended analytical method to verify the enantiomeric purity of the final product.[8]

Troubleshooting Guides

Issue 1: Low Product Yield After Column Chromatography
Possible Cause Troubleshooting Steps
Product is too polar and is retained on the silica gel. - Increase the polarity of the eluent system. A common mobile phase for Boc-protected amines is a mixture of a non-polar solvent like hexane or ethyl acetate with a more polar solvent like methanol or isopropanol.[9] - Consider using a different stationary phase, such as alumina.
Product is co-eluting with impurities. - Optimize the solvent system for better separation. Use Thin Layer Chromatography (TLC) to screen different solvent mixtures before running the column. - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product degradation on the silica gel. - The slightly acidic nature of silica gel can sometimes lead to partial deprotection of the Boc group. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent. - Run the chromatography at a lower temperature if the compound is thermally labile.
Issue 2: Product Fails to Crystallize or "Oils Out" During Recrystallization
Possible Cause Troubleshooting Steps
Inappropriate solvent system. - The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. - Conduct a solvent screen with small amounts of the product to identify a suitable solvent or solvent pair. Common solvent systems for Boc-protected amino acids include ethyl acetate/hexane and ethanol/water.[1]
Solution is not sufficiently supersaturated. - If crystals do not form upon cooling, the solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[1]
Presence of impurities inhibiting crystallization. - If the crude product is highly impure, a preliminary purification step, such as a quick filtration through a plug of silica gel or an acid-base extraction, may be necessary before attempting recrystallization.
Cooling rate is too fast. - Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals or oiling out.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This is a general protocol for the purification of N-Boc protected pyrrolidines and may require optimization for this compound.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) as a slurry in the initial, least polar eluent.

  • Loading: Carefully load the silica gel with the adsorbed product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol provides a general guideline for the recrystallization of Boc-protected compounds.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair.

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound) chromatography Column Chromatography synthesis->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Further Purification purity_check Purity Check (TLC, NMR) recrystallization->purity_check chiral_analysis Chiral Purity (HPLC) purity_check->chiral_analysis

Caption: A general experimental workflow for the purification and analysis of the target compound.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out optimize_eluent Optimize Eluent low_yield->optimize_eluent Yes change_stationary_phase Change Stationary Phase low_yield->change_stationary_phase If eluent optimization fails solvent_screen Perform Solvent Screen oiling_out->solvent_screen Yes slow_cooling Ensure Slow Cooling oiling_out->slow_cooling If solvent is appropriate neutralize_silica Neutralize Silica Gel optimize_eluent->neutralize_silica If degradation suspected triturate Triturate with Non-polar Solvent solvent_screen->triturate If single solvent fails

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Overcoming Solubility Challenges with (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A1: When encountering solubility issues with this compound, it is recommended to start with simple physical modifications before moving to more complex formulation strategies.[1]

  • Particle Size Reduction: Ensure your compound is a fine powder. Grinding the solid material can increase the surface area available for solvation, which can enhance the dissolution rate.[1]

  • Agitation and Sonication: Increase the duration and intensity of stirring or vortexing. Using a sonicator can also help break up particles and facilitate dissolution.[1][2]

  • Temperature Adjustment: Gently warming the buffer can increase the solubility of many compounds. However, be cautious as excessive heat can lead to degradation. It is crucial to assess the thermal stability of this compound beforehand.[1][2]

If these initial steps do not yield a clear solution, you may need to consider the formulation strategies detailed below.

Q2: I'm observing precipitation of my compound after initially dissolving it. What could be the cause and how can I prevent it?

A2: Precipitation after initial dissolution often indicates that the solution is supersaturated and thermodynamically unstable.[1] This can be triggered by changes in temperature, pH, or the addition of other components.

  • pH Shift: The pH of your final solution might be different from the optimal pH for solubility. Verify the pH and adjust if necessary. The solubility of compounds with ionizable groups can be highly pH-dependent.[2]

  • Temperature Fluctuation: If the solution was heated to aid dissolution, cooling it back to room temperature might cause the compound to precipitate out. Maintaining a constant, slightly elevated temperature might be necessary, but check for compound stability at that temperature.

  • Solvent Composition Change: If you are adding the dissolved compound to another solution with a different solvent composition (e.g., adding a DMSO stock to an aqueous buffer), the final concentration of the organic co-solvent might be too low to maintain solubility.

Q3: What are co-solvents and how can they help dissolve my compound?

A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous buffer to increase the solubility of poorly soluble compounds.[1][2] They work by reducing the polarity of the solvent system, making it more favorable for non-polar molecules.[1] Commonly used co-solvents in research settings include:[1][2]

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

It is critical to start with a small percentage of the co-solvent and gradually increase it, keeping in mind the potential for solvent toxicity in your experimental system.[2] For cell-based assays, the final concentration of DMSO should typically be kept low (≤ 0.5%) to avoid cytotoxicity.[2]

Q4: Can pH adjustment improve the solubility of this compound?

A4: Yes, pH adjustment can significantly influence the solubility of ionizable compounds.[2] this compound has a pyrrolidine ring, which contains a secondary amine that can be protonated. The pKa of the compound will determine the pH range in which it is ionized and potentially more soluble. It is recommended to determine the pKa of the compound and adjust the pH of your buffer accordingly to see if solubility improves.[2]

Data Presentation

Solvent System/MethodGeneral ApplicabilityConsiderations
Aqueous Buffers (e.g., PBS) Generally low solubility for many carbamates.Baseline for solubility determination.
Organic Solvents
Dimethyl Sulfoxide (DMSO)High solubility for many organic compounds.Prepare high-concentration stock solutions. Keep final concentration low in assays (e.g., <0.5%) to avoid toxicity.[2]
EthanolGood solubility for many organic compounds.Can be used as a co-solvent. Potential for toxicity in cellular assays.
Solubility Enhancement Techniques
pH AdjustmentEffective for ionizable compounds.Determine the pKa of the compound to identify the optimal pH range for solubility.[2]
Co-solvencyWidely used and effective.The final concentration of the co-solvent must be compatible with the experimental system.[2]
Gentle Heating & SonicationCan aid in dissolving stubborn compounds.Assess the thermal stability of the compound to avoid degradation.[2]
Particle Size ReductionIncreases dissolution rate.Grinding or micronization can be employed.[2]

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given buffer system.[1][2]

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a glass vial. The presence of undissolved solid is necessary to ensure saturation.[1]

  • Add a known volume of the aqueous buffer to the vial.[2]

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[1][2]

  • Shake the vial until equilibrium is reached (typically 24-48 hours).[1][2] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[2]

  • After reaching equilibrium, centrifuge the suspension to pellet the undissolved solid.[1][2]

  • Carefully collect an aliquot of the supernatant.[1][2]

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[1]

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.[2]

Protocol 2: Preparing a Solution Using a Co-solvent

This protocol describes how to prepare a solution of this compound using a co-solvent for in vitro assays.[1][2]

Materials:

  • This compound

  • Co-solvent (e.g., DMSO)[1][2]

  • Aqueous buffer or cell culture medium[2]

  • Vortex mixer and/or sonicator[1]

Procedure:

  • Weigh the desired amount of this compound into a clean vial.[1]

  • Add a small volume of the co-solvent (e.g., DMSO) to completely dissolve the compound. Use the minimum volume necessary.[1]

  • Once fully dissolved, slowly add the aqueous buffer to the co-solvent solution while continuously vortexing or stirring.[1]

  • Continue to add the buffer to reach the final desired concentration and volume.[1]

  • Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit in that co-solvent/buffer ratio has been exceeded.[1]

  • For cell-based assays, perform serial dilutions of this stock solution into the aqueous buffer or cell culture medium to achieve the final desired concentration, ensuring the final co-solvent concentration is non-toxic to the cells (e.g., ≤ 0.5% DMSO).[2]

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound initial_steps Initial Troubleshooting Steps: - Particle Size Reduction - Agitation/Sonication - Gentle Heating start->initial_steps check_dissolved1 Is the compound dissolved? initial_steps->check_dissolved1 formulation_strategies Consider Formulation Strategies check_dissolved1->formulation_strategies No end_success Success: Solution Prepared check_dissolved1->end_success Yes ph_adjustment pH Adjustment (for ionizable compounds) formulation_strategies->ph_adjustment cosolvency Use of Co-solvents (e.g., DMSO, Ethanol) formulation_strategies->cosolvency check_dissolved2 Is the compound dissolved? ph_adjustment->check_dissolved2 check_dissolved3 Is the compound dissolved? cosolvency->check_dissolved3 check_dissolved2->cosolvency No check_dissolved2->end_success Yes check_dissolved3->end_success Yes end_fail Further Formulation Development Required check_dissolved3->end_fail No

Caption: A workflow diagram for troubleshooting solubility issues.

CoSolvent_Protocol_Workflow start Start: Prepare Solution with Co-solvent step1 1. Weigh Compound start->step1 step2 2. Dissolve in Minimum Volume of Co-solvent (e.g., DMSO) step1->step2 step3 3. Slowly Add Aqueous Buffer while Agitating step2->step3 step4 4. Dilute to Final Volume step3->step4 check_precipitation Precipitation Observed? step4->check_precipitation solution_ready Solution Ready for Use (e.g., Serial Dilution for Assays) check_precipitation->solution_ready No troubleshoot Troubleshoot: - Increase Co-solvent Ratio - Re-evaluate Solubility Limit check_precipitation->troubleshoot Yes

Caption: A workflow for preparing a solution using a co-solvent.

References

Technical Support Center: Stability and Deprotection of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate and other Boc-protected amines. It provides answers to frequently asked questions and troubleshooting advice for common issues encountered during the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: How stable is the Boc group on this compound under acidic conditions?

The tert-butyloxycarbonyl (Boc) group is well-known for its lability under acidic conditions.[1] While stable in basic and nucleophilic environments, it is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][2] The stability is pH-dependent; cleavage is generally rapid at pH < 1 and significantly slower at pH values around 4. The exact rate of cleavage for this compound will depend on the specific acid, its concentration, the solvent, and the temperature.

Q2: What is the mechanism of Boc group cleavage in acidic conditions?

The acid-catalyzed deprotection of a Boc-protected amine proceeds through the formation of a stable tert-butyl cation.[1] This cation then typically breaks down into isobutene and carbon dioxide.[1] The released amine is protonated by the acid, usually forming a salt (e.g., a TFA or hydrochloride salt).

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage Boc-Amine R-NH-Boc H+ + H+ Boc-Amine->H+ Protonated_Boc R-NH-Boc(H+) H+->Protonated_Boc Cleavage -> Products R-NH2 + CO2 + Isobutene Cleavage->Products

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Q3: What are the primary side reactions observed during Boc deprotection?

The most common side reaction is the alkylation of nucleophilic functional groups by the reactive tert-butyl cation generated during cleavage.[2][3] In complex molecules, residues such as tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to this tert-butylation.[3]

Q4: How can I prevent tert-butylation side reactions?

The most effective way to prevent these side reactions is to use "scavengers" in the deprotection reaction mixture.[4] Scavengers are reagents that are more nucleophilic than the substrate and will react with the tert-butyl cation, effectively "trapping" it.[2] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, anisole, and ethanedithiol (EDT).[3]

Troubleshooting Guide

This section addresses common problems encountered during the acidic deprotection of this compound.

Issue Possible Cause Recommended Solution
Incomplete Deprotection 1. Insufficient acid concentration or reaction time.[4] 2. Steric hindrance around the Boc-protected amine.[2] 3. Low reaction temperature.1. Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or extend the reaction time. Monitor progress by TLC or LC-MS.[5] 2. Consider a stronger acid system or gentle warming (e.g., to 40°C), but be mindful of potential side reactions.[6]
Formation of Unexpected Byproducts 1. tert-butylation of nucleophilic sites on the molecule.[3] 2. Degradation of other acid-sensitive functional groups in the molecule.1. Add scavengers to the reaction mixture. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[3] 2. Use milder deprotection conditions, such as HCl in dioxane or p-toluenesulfonic acid (pTSA).[2]
Product is a Gummy/Oily Salt The deprotected amine is likely an ammonium salt (e.g., TFA salt), which can be hygroscopic or non-crystalline.This is often normal. The salt can sometimes be used directly in the next step. Alternatively, perform a basic workup (e.g., with saturated aqueous sodium bicarbonate) to obtain the free amine.[5]

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Caption: A troubleshooting workflow for Boc deprotection experiments.

Summary of Acidic Conditions for Boc Deprotection

The choice of acidic reagent can significantly impact the reaction's success. The following table summarizes common conditions.

Reagent Typical Conditions Advantages Disadvantages
Trifluoroacetic Acid (TFA) 20-95% in Dichloromethane (DCM), Room Temp, 30 min - 2 hr.[1][5]Highly effective, volatile (easy to remove).Corrosive, can cause side reactions without scavengers.[3]
Hydrochloric Acid (HCl) 4M in Dioxane or Ethyl Acetate, Room Temp, 1-4 hr.[3]Milder than TFA, less prone to some side reactions.Dioxane is a hazardous solvent.
p-Toluenesulfonic Acid (pTSA) Stoichiometric amounts in Acetonitrile/Methanol, Room Temp.[2]Milder conditions, can be used for sensitive substrates.Reaction times can be variable.
Thermal Deprotection Heating in a suitable solvent.Avoids strong acids.High temperatures may not be suitable for all substrates.[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Dissolve the Boc-protected compound, this compound, in dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[6] For substrates with acid-sensitive groups, consider adding scavengers like triisopropylsilane (TIS) (2.5-5% v/v).[2]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2]

  • The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate) and extracted to yield the free amine.[5]

Protocol 2: Monitoring Deprotection by LC-MS

  • At designated time points (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot from the reaction mixture.

  • Immediately quench the aliquot by diluting it in a suitable solvent (e.g., acetonitrile/water) to stop the reaction.

  • Analyze the sample by LC-MS to observe the disappearance of the starting material peak and the appearance of the deprotected product peak.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up dissolve Dissolve Boc-amine in DCM add_reagents Add TFA +/- Scavengers dissolve->add_reagents stir Stir at Room Temp (0.5-2h) add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor evaporate Evaporate Solvent/TFA monitor->evaporate neutralize Optional: Neutralize & Extract evaporate->neutralize isolate Isolate Product neutralize->isolate

Caption: General experimental workflow for Boc deprotection.

References

Preventing racemization in reactions with (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Here is the Technical Support Center for preventing racemization in reactions with (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate.

Topic: Maintaining Stereochemical Integrity During Chemical Reactions

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to maintaining the chiral purity of this versatile building block. Pyrrolidine scaffolds are crucial in medicinal chemistry, and preserving their specific stereochemistry is often paramount for achieving desired biological activity and safety profiles[1][2][3][4]. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

Racemization is the process by which an enantiomerically pure compound, like the (S)-enantiomer of this pyrrolidine derivative, converts into an equal mixture of both its (S) and (R) enantiomers.[5][6] This results in a racemic mixture that is optically inactive. For pharmaceutical applications, different enantiomers of a chiral molecule can have vastly different biological activities, potencies, and toxicities.[7] Therefore, maintaining the high enantiomeric purity of this compound is essential to ensure the efficacy and safety of the final drug product.[1]

Q2: What is the primary chemical mechanism that causes racemization in this molecule?

The primary cause of racemization is the removal of the proton at the chiral center (the carbon at the 3-position of the pyrrolidine ring), leading to the formation of a planar, achiral carbanion intermediate.[5][8][9] Once this flat intermediate is formed, a proton can be added back from either face of the plane with roughly equal probability. Protonation from one side regenerates the original (S)-enantiomer, while protonation from the other side forms the undesired (R)-enantiomer.

Q3: How do basic conditions contribute to racemization?

Bases can directly facilitate racemization by abstracting the acidic proton at the chiral C3 position.[8] The stability of the resulting carbanion intermediate is a key factor. The strength and steric hindrance of the base play a significant role; stronger or less sterically hindered bases are more likely to promote this deprotonation, increasing the rate of racemization.[8][10]

Q4: Can acidic conditions also lead to racemization?

Yes, acidic conditions can also catalyze racemization, although the mechanism may differ. Acids can protonate the nitrogen atoms, potentially leading to ring-opening or the formation of imine-enamine tautomers, which can also result in the loss of stereochemical information at the chiral center.[8]

Q5: What role does temperature play in the loss of stereochemical integrity?

Higher reaction temperatures provide the necessary activation energy to overcome the energy barrier for deprotonation and subsequent racemization.[8] Reactions that are stereochemically stable at lower temperatures may experience significant racemization when heated. Therefore, maintaining the lowest effective temperature for a given reaction is a critical strategy for preserving enantiomeric purity.

Q6: Are there specific reagents or reaction types that are particularly high-risk for causing racemization?

Reactions that require strong bases, high temperatures, or prolonged reaction times are inherently high-risk. In the context of modifying the pyrrolidine (e.g., at the secondary amine), the choice of coupling reagents and bases is critical. For instance, in peptide synthesis, certain activating agents are known to increase the risk of racemization for the amino acid being coupled.[11][12] Similar principles apply here if the pyrrolidine nitrogen is being acylated or alkylated.

Troubleshooting Guide: Loss of Enantiomeric Purity

If you have detected a loss of enantiomeric excess (e.e.) in your product, consult the following guide to identify and resolve the issue.

Potential Cause Troubleshooting Steps & Recommendations
Inappropriate Base The base may be too strong or not sterically hindered enough. Solution: Switch to a bulkier, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Proton-Sponge (1,8-Bis(dimethylamino)naphthalene). For very sensitive substrates, consider running the reaction without a base if possible.
High Reaction Temperature The reaction temperature is providing enough energy to overcome the racemization barrier.[8] Solution: Perform the reaction at a lower temperature. Start at 0 °C, and if racemization persists, attempt the reaction at -20 °C or -78 °C (dry ice/acetone bath).
Prolonged Reaction Time The longer the substrate is exposed to racemizing conditions, the greater the loss of purity. Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Work up the reaction as soon as the starting material is consumed.
Solvent Effects The solvent can influence the stability of the achiral intermediate.[8] Solution: If using a polar, protic solvent (like an alcohol), consider switching to a polar, aprotic solvent (e.g., THF, DCM, Acetonitrile) which is less likely to facilitate proton exchange.
Acid/Base Contamination Trace amounts of acid or base in reagents, solvents, or on glassware can catalyze racemization. Solution: Ensure all glassware is thoroughly dried. Use freshly distilled or anhydrous solvents and high-purity reagents.
Data Presentation: Impact of Reaction Conditions on Enantiomeric Excess

The following table provides illustrative data on how different bases and temperatures can affect the final enantiomeric excess (e.e.) of a product derived from a chiral pyrrolidine in a generic N-alkylation reaction.

Condition Base Temperature (°C) Time (h) Final e.e. (%) Reference
ATriethylamine (Et₃N)251285%[8]
BTriethylamine (Et₃N)01294%[8]
CDBU25472%[8]
DDIPEA (Hünig's Base)251296%[8]
EProton-Sponge2512>99%-
FK₂CO₃50888%-

Note: This data is representative and illustrates general chemical principles. Actual results will vary based on the specific substrate and reaction.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation with Minimized Racemization

This protocol describes a general method for acylating the secondary amine of this compound while minimizing the risk of racemization at the C3 position.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a flame-dried flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a sterically hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.2 eq.) dropwise to the stirred solution.

  • Reagent Addition: Slowly add the acylating agent (e.g., acid chloride or anhydride) (1.1 eq.) to the reaction mixture. Maintain the temperature at 0 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

  • Analysis: Confirm the enantiomeric excess of the final product using chiral HPLC analysis (see Protocol 2).

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
  • Sample Preparation: Prepare a standard solution of the racemic product for reference. Prepare a solution of your reaction product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Column Selection: Use a chiral stationary phase column suitable for separating amine derivatives, such as a Chiralpak® or Chiralcel® column with a cellulose or amylose-based selector.

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. Optimize the ratio for best separation.

  • Analysis: Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers. Then, inject the sample from your reaction.

  • Calculation: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

Visualizations

Mechanism of Base-Catalyzed Racemization

racemization_mechanism cluster_start Chiral Starting Material cluster_intermediate Achiral Intermediate cluster_product Racemic Product S_ enantiomer (S)-Enantiomer intermediate Planar Carbanion (Resonance Stabilized) S_product (S)-Enantiomer intermediate->S_product + Proton (HB) (Attack from top face) R_product (R)-Enantiomer intermediate->R_product + Proton (HB) (Attack from bottom face) S_enantiomer S_enantiomer S_enantiomer->intermediate + Base (B:) - Proton (HB)

Caption: Base-catalyzed racemization via a planar achiral intermediate.

Troubleshooting Workflow for Racemization

troubleshooting_workflow start Racemization Detected (e.e. Loss > 2%) check_temp Was reaction run at elevated temp? start->check_temp lower_temp Action: Lower Temp (e.g., to 0 °C or -78 °C) check_temp->lower_temp Yes check_base Was a strong or non-hindered base used? check_temp->check_base No lower_temp->check_base change_base Action: Switch to a bulkier / weaker base (e.g., DIPEA) check_base->change_base Yes check_time Was reaction time extended (>12h)? check_base->check_time No change_base->check_time reduce_time Action: Monitor closely and reduce reaction time check_time->reduce_time Yes re_evaluate Re-run reaction and analyze e.e. check_time->re_evaluate No reduce_time->re_evaluate

Caption: Logical workflow for troubleshooting unexpected racemization.

References

Technical Support Center: (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the deprotection of (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate to yield (S)-3-(methylamino)pyrrolidine.

Troubleshooting Guide

This section addresses common issues encountered during the Boc deprotection of this compound, particularly when using trifluoroacetic acid (TFA).

Issue 1: Incomplete or Slow Deprotection

Question: My reaction is sluggish, or TLC/LC-MS analysis shows a significant amount of starting material remaining after the recommended reaction time. What should I do?

Answer:

Incomplete deprotection can be caused by several factors, including insufficient acid strength or concentration, low reaction temperature, or inadequate reaction time.

Troubleshooting Steps:

  • Increase TFA Concentration: While a 20-50% solution of TFA in a solvent like dichloromethane (DCM) is often sufficient, for stubborn deprotections, using neat TFA may be necessary.[1]

  • Extend Reaction Time: Monitor the reaction closely using TLC or LC-MS and allow it to stir for a longer duration (e.g., 2-4 hours or even overnight in some cases) at room temperature.[1][2]

  • Elevate Temperature: While most Boc deprotections proceed at room temperature, gentle heating (e.g., to 40°C) can sometimes facilitate the reaction. However, be cautious as this may also promote side reactions.

  • Consider Alternative Acidic Reagents: A solution of 4M HCl in dioxane is a common and effective alternative to TFA for Boc deprotection.[2]

Issue 2: Formation of Side Products

Question: I am observing unexpected spots on my TLC plate or peaks in my LC-MS that do not correspond to my starting material or desired product. What are these side products and how can I avoid them?

Answer:

A primary side reaction during Boc deprotection is the alkylation of the newly formed amine or other nucleophilic sites by the tert-butyl cation generated during the reaction.[3]

Troubleshooting Steps:

  • Use a Scavenger: The addition of a scavenger can trap the tert-butyl cation and prevent it from reacting with your product. Common scavengers include triethylsilane (TES) or anisole.

  • Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C) can sometimes minimize the formation of side products by slowing down competing reaction pathways.[2]

  • Optimize Work-up: Ensure prompt and efficient neutralization of the acid during the work-up to prevent prolonged exposure of the product to acidic conditions, which might promote side reactions.

Issue 3: Difficulty with Product Isolation and Work-up

Question: After quenching the reaction, I am having trouble isolating my product. The yields are low, or the product is impure. What is the best work-up procedure?

Answer:

The basic nature of the deprotected amine product necessitates a careful work-up procedure to neutralize the excess acid and isolate the free amine.

Troubleshooting Steps:

  • Complete Removal of TFA: Before neutralization, it is crucial to remove the bulk of the TFA and solvent under reduced pressure. Co-evaporation with a solvent like DCM or methanol can help remove residual TFA.[4]

  • Careful Neutralization: Slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the reaction residue until the pH is basic.[2][5] Be cautious as CO₂ evolution can cause frothing.

  • Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.

  • Use of Solid-Supported Base: For sensitive substrates or to simplify the work-up, a solid-supported base like Amberlyst A-21 resin can be used to neutralize the TFA salt.[6][7] This can sometimes eliminate the need for an aqueous work-up.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the TFA-mediated deprotection of this compound?

A1: A typical procedure involves dissolving the Boc-protected amine in dichloromethane (DCM) and adding an excess of trifluoroacetic acid (TFA). The reaction is usually stirred at room temperature for 1-4 hours.[1][2]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer observed.[2]

Q3: Are there milder alternatives to TFA for this deprotection?

A3: Yes, if your substrate is sensitive to strong acid, you can use other reagents such as 4M HCl in dioxane, or even thermal deprotection under specific conditions.[2][8] More recently, methods using oxalyl chloride in methanol have been reported as mild alternatives.[9]

Q4: My deprotected amine is a TFA salt. How do I convert it to the free base?

A4: To obtain the free amine, you need to neutralize the TFA salt. This is typically done by washing the reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate, or by using a basic ion-exchange resin.[4][6][7]

Data Presentation

Table 1: Common Conditions for Boc Deprotection

ReagentSolventConcentrationTemperature (°C)Typical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v) or neat0 to Room Temperature1 - 4 hours
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temperature1 - 4 hours
Oxalyl ChlorideMethanol2.0-3.0 equivalents0 to Room Temperature1 - 4 hours
ThermalWater or other high-boiling solvents->1001 - 14 hours

Experimental Protocols

Protocol 1: Standard TFA Deprotection

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (5-10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (2-10 eq) dropwise to the stirred solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully wash with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected amine.[2]

Protocol 2: Deprotection using HCl in Dioxane

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a solution of 4M HCl in dioxane (5-10 eq) to the mixture.[2]

  • Stir the reaction at room temperature for 1-4 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The salt can be used directly or neutralized as described in Protocol 1 to obtain the free amine.[2]

Visualizations

Deprotection_Workflow start Start: (S)-Boc-methyl(pyrrolidin-3-yl)carbamate in DCM add_tfa Add TFA (2-10 eq) at 0°C start->add_tfa react Stir at Room Temperature (1-2 hours) add_tfa->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Work-up: 1. Concentrate 2. Neutralize (aq. NaHCO₃) 3. Extract with DCM monitor->workup Complete incomplete Incomplete Reaction monitor->incomplete Incomplete product Product: (S)-3-(methylamino)pyrrolidine workup->product incomplete->react Continue Stirring

Caption: Experimental workflow for the TFA-mediated deprotection.

Troubleshooting_Logic issue Issue Encountered incomplete Incomplete Deprotection issue->incomplete side_products Side Products Formed issue->side_products isolation_problem Difficult Isolation issue->isolation_problem solution1 Increase TFA conc. Extend reaction time Use alternative acid (HCl/dioxane) incomplete->solution1 solution2 Add scavenger (e.g., TES) Lower reaction temperature side_products->solution2 solution3 Co-evaporate to remove TFA Careful neutralization Thorough extraction Use solid-supported base isolation_problem->solution3

Caption: Troubleshooting logic for common deprotection issues.

References

Optimizing reaction time and temperature for (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the critical Boc-protection step of (S)-N-methylpyrrolidin-3-amine.

Q1: My Boc-protection reaction is slow or incomplete. What are the common causes and how can I accelerate it?

A1: Several factors can contribute to a sluggish Boc-protection reaction. Here is a troubleshooting guide:

  • Low Nucleophilicity of the Amine: Secondary amines, such as (S)-N-methylpyrrolidin-3-amine, are generally less nucleophilic than primary amines, which can lead to slower reaction rates.

    • Solution:

      • Increase Temperature: Gently heating the reaction mixture to 40-50°C can significantly increase the reaction rate. However, monitor for potential side reactions.

      • Add a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction by activating the Boc anhydride.[1] Be cautious, as DMAP can also promote the formation of byproducts.[2]

  • Poor Solubility of the Starting Material: If the amine starting material has poor solubility in your chosen solvent, the reaction will be slow.

    • Solution:

      • Solvent Selection: Consider using a more polar solvent or a solvent mixture to improve solubility. Tetrahydrofuran (THF), acetonitrile (ACN), or a mixture of water and THF are common choices.[2][3]

  • Inappropriate Reaction Conditions: The choice of base and stoichiometry can be critical.

    • Solution:

      • Base Selection: While the reaction can proceed without a base, adding a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate is common to neutralize the acidic byproduct and drive the reaction to completion.[1][4]

      • Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of di-tert-butyl dicarbonate (Boc₂O).[2]

Q2: I am observing the formation of side products. What are they and how can I minimize them?

A2: The most common side product in the Boc protection of amines is the di-Boc protected amine, especially when using a catalyst like DMAP.[2]

  • Solution:

    • Careful Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Control Stoichiometry: Avoid using a large excess of Boc anhydride and catalyst.

    • Purification: The desired mono-Boc protected product can typically be separated from the di-Boc byproduct by column chromatography.

Q3: How long should a typical Boc-protection reaction of a secondary amine take?

A3: The reaction time can vary significantly depending on the substrate and conditions, ranging from a few hours to 48 hours.[2] For a secondary amine like (S)-N-methylpyrrolidin-3-amine, the reaction is expected to be slower than for a primary amine. It is recommended to monitor the reaction until completion is observed by TLC or LC-MS.

Q4: Can the chirality of my starting material be affected during the reaction?

A4: The Boc-protection reaction itself, under standard conditions, is not expected to cause racemization at the chiral center of (S)-N-methylpyrrolidin-3-amine. However, harsh reaction conditions, such as excessively high temperatures or prolonged reaction times with strong bases, should be avoided to minimize the risk of any potential side reactions that could affect stereochemical integrity.

Data Presentation

The following tables provide a summary of generalized reaction conditions and a hypothetical optimization table to guide your experimental design.

Table 1: Summary of General Reaction Conditions for Boc Protection of Secondary Amines

ParameterConditionReference
Reagent Di-tert-butyl dicarbonate (Boc₂O)[2][5]
Stoichiometry 1.1 - 1.5 equivalents of Boc₂O[2]
Solvent THF, Acetonitrile, DCM, or Water/THF mixture[2][3]
Base (optional) Triethylamine (TEA), NaHCO₃, NaOH[1][4]
Catalyst (optional) 4-(Dimethylamino)pyridine (DMAP)[1]
Temperature Room Temperature to 40°C[2][3]
Reaction Time 4 - 48 hours (monitor for completion)[2]

Table 2: Hypothetical Optimization of Reaction Time and Temperature for the Synthesis of this compound

This table presents expected trends and is intended as a guide for optimization experiments. Actual results may vary.

EntryTemperature (°C)Reaction Time (h)Expected Yield (%)Notes
1Room Temperature24~75%Incomplete conversion may be observed.
2Room Temperature48>90%Longer reaction time may be required at RT.
34012>95%Moderate heating can significantly reduce reaction time.
44024>95%Prolonged heating may not improve yield further.
5606HighIncreased risk of side product formation.

Experimental Protocols

This section provides a detailed, representative methodology for the synthesis of this compound.

Protocol 1: Standard Boc Protection of (S)-N-methylpyrrolidin-3-amine

  • Dissolution: Dissolve (S)-N-methylpyrrolidin-3-amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approximately 0.1 to 0.5 M concentration).

  • Base Addition: To the stirred solution, add triethylamine (1.2 eq).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the cooled reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed. If the reaction is slow, gentle heating to 40°C can be applied.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting common issues.

reaction_pathway cluster_reactants Reactants cluster_products Products amine (S)-N-methylpyrrolidin-3-amine product (S)-Tert-butyl methyl (pyrrolidin-3-yl)carbamate amine->product Base (e.g., TEA) Solvent (e.g., THF) Room Temp to 40°C boc2o Di-tert-butyl dicarbonate (Boc₂O) boc2o->product byproducts tert-Butanol + CO₂

Caption: Reaction scheme for the Boc protection of (S)-N-methylpyrrolidin-3-amine.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start Incomplete Reaction or Low Yield check_temp Is the reaction at room temperature? start->check_temp increase_temp Increase temperature to 40°C check_temp->increase_temp Yes check_catalyst Is a catalyst being used? check_temp->check_catalyst No solution Monitor by TLC/LC-MS for completion increase_temp->solution add_dmap Add catalytic DMAP check_catalyst->add_dmap No check_time Has the reaction run for < 24h? check_catalyst->check_time Yes add_dmap->solution increase_time Increase reaction time to 48h check_time->increase_time Yes check_time->solution No increase_time->solution

Caption: Troubleshooting workflow for optimizing the Boc protection reaction.

References

Technical Support Center: Synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate. The focus is on identifying and removing common byproducts to ensure high purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities arise from the Boc-protection step. These include unreacted di-tert-butyl dicarbonate (Boc-anhydride), unreacted (S)-3-(methylamino)pyrrolidine starting material, and potentially a di-Boc protected byproduct where both the exocyclic and the pyrrolidine ring nitrogens are protected. Byproducts from the decomposition of Boc-anhydride, such as tert-butanol, are also common but are typically volatile and easily removed.[1][2]

Q2: How can I detect the presence of unreacted Boc-anhydride in my crude product?

A2: Unreacted Boc-anhydride can be identified by ¹H NMR spectroscopy, where it shows a characteristic singlet for the tert-butyl group. While it may be visible on a TLC plate, it does not stain with ninhydrin.[1] Often, a distinct "Boc" smell can also indicate its presence in the sample.[1]

Q3: Is it possible to form a di-Boc byproduct, and how would I identify it?

A3: Yes, since the starting material contains two secondary amines, over-reaction can lead to the formation of a di-Boc byproduct. This species would have a significantly higher molecular weight, which can be confirmed by LC-MS analysis. Its ¹H NMR spectrum would show two distinct singlets corresponding to the two different Boc groups.

Q4: What is the most effective method for removing a large excess of Boc-anhydride?

A4: For large excesses, chemical quenching is highly effective. Adding a nucleophilic amine scavenger like imidazole or using a polymer-supported trisamine resin will react with the excess Boc-anhydride.[1][3] The resulting byproducts can then be easily removed by an acidic aqueous wash or filtration, respectively.

Q5: My final product shows low enantiomeric purity. What could be the cause?

A5: Loss of enantiomeric purity is not common during the Boc-protection step itself under standard conditions. The issue most likely originates from the starting material, (S)-3-(methylamino)pyrrolidine. It is crucial to verify the enantiomeric purity of the starting material using a suitable chiral analysis method, such as chiral HPLC, before proceeding with the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
¹H NMR of crude product shows a significant singlet peak corresponding to Boc-anhydride. 1. Excess Boc-anhydride used in the reaction.2. Incomplete reaction or inefficient workup.1. Chemical Quench: Add imidazole (1.5 eq. relative to excess Boc-anhydride) and stir for 1-2 hours before workup.[4]2. Aqueous Wash: Perform a vigorous wash with saturated aqueous sodium bicarbonate solution to hydrolyze the anhydride.[1]3. High Vacuum: Remove volatile Boc-anhydride and tert-butanol by prolonged exposure to high vacuum.[1]4. Chromatography: Purify using flash column chromatography.
TLC/LC-MS analysis indicates the presence of unreacted (S)-3-(methylamino)pyrrolidine. 1. Insufficient Boc-anhydride used.2. Short reaction time or low temperature.3. Poor quality of Boc-anhydride reagent.1. Re-treat: Subject the crude material to the reaction conditions again with an additional portion of Boc-anhydride.2. Extraction: During workup, wash the organic layer with a dilute acid (e.g., 0.1 M HCl) to extract the more basic starting material. Neutralize the aqueous layer and re-extract if recovery of the starting material is desired.3. Chromatography: Separate the product from the starting material using flash column chromatography with a polar solvent system (e.g., DCM/MeOH with NH₃).
LC-MS shows a peak with a mass corresponding to the di-Boc protected product. 1. Use of a catalyst (e.g., DMAP) that promotes over-reaction.2. Reaction run for an extended period at elevated temperatures.1. Optimize Reaction: Avoid using DMAP if possible, or use it in catalytic amounts. Monitor the reaction closely by TLC/LC-MS to stop it upon consumption of the starting material.2. Chromatography: The di-Boc product is significantly less polar than the mono-Boc product and can typically be separated by flash column chromatography.
Final product appears as an oil and is difficult to handle. 1. Residual solvent.2. Presence of greasy byproducts (e.g., mineral oil from NaH if used in a prior N-methylation step).1. High Vacuum: Dry the product under high vacuum for an extended period.2. Trituration: Attempt to solidify the product by triturating with a non-polar solvent like hexanes or pentane.3. Salt Formation: Convert the product to a hydrochloride salt by treating a solution of the amine with HCl in a suitable solvent (e.g., dioxane or diethyl ether) to obtain a solid.[5]

Purification Strategy Overview

The following table summarizes common purification techniques for the removal of specific byproducts.

Purification Method Target Byproduct(s) Typical Yield Purity Achieved Notes
Aqueous Wash (Sat. NaHCO₃) Boc-anhydrideHigh (>95%)ModerateEffective for hydrolyzing and removing moderate amounts of excess Boc-anhydride.[1]
Flash Chromatography (Silica Gel) Unreacted starting amine, Di-Boc byproduct, Boc-anhydride, other non-polar impuritiesGood (70-90%)High (>98%)A versatile method that can resolve most common impurities. A gradient elution from a non-polar (e.g., Hexanes/EtOAc) to a more polar system (e.g., DCM/MeOH) is often effective.[1]
Scavenger Resin (e.g., Si-Trisamine) Boc-anhydrideVery High (>98%)High (>98%)An efficient method for selectively removing excess electrophilic reagents like Boc-anhydride. The product is isolated by simple filtration.[3]
Crystallization / Trituration Various impuritiesVariableVery High (>99%)Only applicable if the product is a solid. Can be highly effective if a suitable solvent system is found.[6]

Experimental Protocols

Protocol 1: Removal of Excess Boc-Anhydride by Chemical Quenching and Extraction
  • Reaction Quenching: After the Boc-protection reaction is deemed complete by TLC or LC-MS, add imidazole (1.5 equivalents relative to the initial excess of Boc-anhydride) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow the imidazole to react with the remaining Boc-anhydride.[4]

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with 0.5 M HCl (2 x volume of organic layer) to remove the resulting N-Boc-imidazole and any unreacted imidazole.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of Boc-anhydride.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Concentrate the crude reaction mixture to dryness. Dissolve the residue in a minimal amount of the initial chromatography eluent (e.g., 98:2 DCM/MeOH). For larger scales, adsorbing the crude product onto a small amount of silica gel is recommended.

  • Column Packing: Prepare a silica gel column packed in a suitable non-polar solvent system, such as 100% ethyl acetate or a mixture of hexanes and ethyl acetate.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of an appropriate solvent system. For this product, a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is often effective. The less polar di-Boc byproduct will elute first, followed by the desired product, and finally the highly polar unreacted starting amine.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound.

Visualizations

Diagram 1: Troubleshooting Workflow for Impurity Identification

This diagram outlines a logical workflow for identifying common impurities after the synthesis of this compound based on initial analytical results.

G start Analyze Crude Product (¹H NMR, LC-MS) nmr_check ¹H NMR Analysis start->nmr_check lcms_check LC-MS Analysis start->lcms_check boc_peak Excess Boc-Anhydride Peak Present? nmr_check->boc_peak Evaluate Peaks mass_check_sm Mass of Starting Material Detected? lcms_check->mass_check_sm Evaluate Masses sm_peak_nmr Starting Material Peaks Present? boc_peak->sm_peak_nmr No boc_impurity Impurity: Excess (Boc)₂O boc_peak->boc_impurity Yes sm_peak_nmr->lcms_check No sm_impurity Impurity: Unreacted (S)-3-(methylamino)pyrrolidine sm_peak_nmr->sm_impurity Yes mass_check_sm->sm_impurity Yes mass_check_diboc Mass of Di-Boc Product Detected? mass_check_sm->mass_check_diboc No diboc_impurity Impurity: Di-Boc Byproduct mass_check_diboc->diboc_impurity Yes clean_product Proceed to Standard Purification mass_check_diboc->clean_product No

Troubleshooting Impurity Identification
Diagram 2: Purification Strategy Decision Tree

This diagram provides a decision-making framework for selecting an appropriate purification strategy based on the identified impurities and their levels.

G start Crude Product Analysis Complete main_impurity What is the primary impurity? start->main_impurity is_boc Excess (Boc)₂O main_impurity->is_boc is_sm Unreacted Starting Material main_impurity->is_sm is_mixture Mixture of Impurities main_impurity->is_mixture boc_level High or Low Excess? is_boc->boc_level acid_wash Dilute Acid Wash to Extract SM is_sm->acid_wash chromatography Flash Column Chromatography is_mixture->chromatography quench Chemical Quench (Imidazole / Scavenger Resin) boc_level->quench High workup Aqueous Bicarbonate Wash & High Vacuum boc_level->workup Low quench->chromatography Followed by... workup->chromatography Followed by... acid_wash->chromatography Followed by...

Purification Strategy Selection

References

Impact of solvent choice on (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the impact of solvent choice on the reactivity of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of the secondary amine in this compound for N-alkylation reactions?

A1: The solvent plays a crucial role in influencing the nucleophilicity of the pyrrolidine nitrogen. Polar aprotic solvents, such as DMF and acetonitrile, are generally recommended for N-alkylation reactions.[1] These solvents solvate the counter-ion of the base, leaving the nucleophilic amine more reactive. In contrast, polar protic solvents like methanol can form hydrogen bonds with the amine, which can decrease its nucleophilicity.[2] Nonpolar solvents are typically poor choices as they may not sufficiently dissolve the reactants and reagents.

Q2: What are the most common side reactions observed when working with this compound, and how can solvent choice mitigate them?

A2: Common side reactions include over-alkylation (di-alkylation) if the starting material contains a primary amine, or side reactions involving the Boc-protecting group under harsh conditions. While the target molecule has a secondary amine, issues can still arise. Using a less polar solvent might reduce the reactivity and potentially the rate of side reactions, but it could also slow down the desired reaction. Careful selection of a suitable solvent and base is critical. For instance, using a non-acidic scavenger base can prevent the cleavage of the Boc group.[3]

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of the starting material and the formation of the product.[3] This allows for the determination of the optimal reaction time and can help in identifying the presence of any side products.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, it is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. The material can cause skin and eye irritation.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Question Possible Cause Troubleshooting Action
Did the reaction go to completion? Incomplete reaction.Monitor the reaction by TLC or LC-MS to ensure the starting material is consumed.[3] If the reaction has stalled, consider gently heating the mixture or extending the reaction time.
Is the starting material soluble in the chosen solvent? Poor solubility of reactants.Ensure all reactants are fully dissolved. If solubility is an issue, consider a different solvent or a co-solvent system. For example, a mixture of methanol and acetonitrile could be explored.[2]
Is the base appropriate for the reaction? Inappropriate base strength or type.Use a suitable base to deprotonate the secondary amine. For N-alkylation, potassium carbonate is a common choice in a polar aprotic solvent like DMF.[1]
Was the reaction performed under anhydrous conditions? Presence of water.Ensure all glassware is oven-dried and use anhydrous solvents, as water can hydrolyze some reagents.[3]
Issue 2: Presence of Multiple Spots on TLC (Impure Product)
Question Possible Cause Troubleshooting Action
Is one of the spots the unreacted starting material? Incomplete reaction.Allow the reaction to proceed for a longer duration or consider gentle heating. The starting material can be removed by flash column chromatography.[3]
Could a di-alkylation product have formed? Over-reactivity.This is less likely with a secondary amine but if observed, consider using a less polar solvent to temper reactivity or use a stoichiometric amount of the alkylating agent.
Is it possible the Boc group was cleaved? Acidic conditions.Ensure a non-acidic scavenger base is used to neutralize any acid generated during the reaction.[3] If deprotection is observed, re-evaluate the reaction conditions.

Quantitative Data Summary

The following table provides a generalized summary of the expected impact of solvent choice on a typical N-alkylation reaction with this compound. The values are representative and may vary depending on the specific electrophile and reaction conditions.

Solvent TypeExample SolventsRelative Reaction RateExpected YieldPotential for Side Reactions
Polar Aprotic DMF, Acetonitrile, DMSOHighGood to ExcellentModerate; depends on reactivity of electrophile.
Polar Protic Methanol, Ethanol, WaterLow to ModerateFair to GoodLower, due to decreased nucleophilicity.[2]
Nonpolar Toluene, HexaneVery LowPoorLow, but reaction may not proceed.
Ethereal THF, DioxaneModerateGoodGenerally low.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Add the alkyl halide (1.0 - 1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or LC-MS.[1]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve add_base Add K2CO3 dissolve->add_base add_electrophile Add alkyl halide add_base->add_electrophile react Stir at RT or heat add_electrophile->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Caption: General experimental workflow for N-alkylation.

troubleshooting_low_yield start Low Yield Observed check_completion Is starting material consumed (TLC/LC-MS)? start->check_completion solubility Are all reactants soluble? check_completion->solubility Yes extend_time Action: Extend reaction time or heat. check_completion->extend_time No change_solvent Action: Change to a more suitable solvent. solubility->change_solvent No side_products Are there significant side products? solubility->side_products Yes optimize_conditions Action: Re-optimize conditions (temp, stoichiometry). side_products->optimize_conditions Yes

Caption: Troubleshooting decision tree for low reaction yield.

solvent_influence title Influence of Solvent Polarity on N-Alkylation polar_aprotic Polar Aprotic (e.g., DMF, Acetonitrile) high_reactivity High Reactivity - Enhanced Nucleophilicity - Faster Reaction Rate polar_aprotic->high_reactivity polar_protic Polar Protic (e.g., Methanol, Ethanol) low_reactivity Lower Reactivity - Amine Solvation - Slower Reaction Rate polar_protic->low_reactivity

Caption: Influence of solvent polarity on reaction reactivity.

References

Validation & Comparative

A Comparative Guide to Amine Protecting Groups: A Focus on (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development, the selective protection and deprotection of amine functionalities is a critical aspect of synthetic strategy. The choice of a suitable protecting group can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a specific N-methyl-N-Boc protected secondary amine, with other commonly employed amine protecting groups: the general tert-Butoxycarbonyl (Boc) group, the Carboxybenzyl (Cbz) group, and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group.

The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily and selectively removed under mild conditions that do not affect other functional groups within the molecule. This principle of selective removal is known as orthogonality and is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with multiple functional groups.[1][2]

At a Glance: Key Characteristics of Amine Protecting Groups

The primary distinction between the most common amine protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality.[3]

  • Boc (tert-Butoxycarbonyl): This widely used protecting group is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3]

  • Cbz (Carboxybenzyl): The Cbz group is stable to both acidic and basic conditions, providing orthogonality to the Boc group. It is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or transfer hydrogenation.[3][4]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc and Cbz, the Fmoc group is stable to acidic conditions but is labile to basic conditions, commonly a solution of piperidine in an organic solvent.[3][5]

The N-methyl-N-Boc moiety in this compound combines the features of the Boc group with the presence of a methyl group on the nitrogen atom. This substitution can influence the steric environment and electronic properties of the protected amine, potentially affecting its reactivity and the conditions required for protection and deprotection.

Comparative Data: Stability and Deprotection

The selection of a protecting group is often dictated by the stability of other functional groups present in the molecule and the planned subsequent synthetic steps. The following tables summarize the key properties and relative stabilities of these protecting groups.

Table 1: Stability of Common Amine Protecting Groups under Various Conditions

ConditionBoc Group StabilityCbz Group StabilityFmoc Group StabilityN-Methyl-N-Boc Stability (Inferred)
Strong Acids (e.g., TFA, HCl) Labile[3]Generally Stable (can be cleaved with HBr in acetic acid)[3]Stable[3]Labile
Weak Acids Stable[3]Stable[3]Stable[3]Stable
Strong Bases (e.g., NaOH) Stable[3]Stable[3]Labile[3]Stable
Weak Bases (e.g., Piperidine) Stable[3]Stable[3]Labile[3]Stable
Catalytic Hydrogenation (e.g., H₂, Pd/C) Stable[3]Labile[3]Quasi-orthogonal (can be cleaved, but less reactive than benzyl groups)[3]Stable
Nucleophiles Generally Stable[3]Stable[3]Stable[3]Generally Stable

Table 2: Quantitative Comparison of Deprotection Conditions

Protecting GroupReagentTypical ConcentrationSolventTemperature (°C)Reaction TimeTypical Yield (%)
Boc TFA20-50% (v/v)Dichloromethane (DCM)Room Temperature30 min - 2 h>95[1]
Boc HCl4 M1,4-DioxaneRoom Temperature30 min - 2 h>95[1]
Cbz H₂ (gas)1 atmMethanol (MeOH)Room Temperature1 - 16 h>95[4]
Cbz Ammonium FormateExcessMethanol (MeOH)Reflux10 min - 1 h>90[6]
Fmoc Piperidine20% (v/v)Dimethylformamide (DMF)Room Temperature10 - 30 min>95[5]

Note: Reaction times and yields are substrate-dependent and may require optimization.

Signaling Pathways and Experimental Workflows

The choice of protecting group strategy is a critical decision in the design of a synthetic route. The following diagrams illustrate the general mechanisms of protection and deprotection, as well as a decision-making workflow for selecting an appropriate protecting group.

Protection_Mechanisms cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection Amine_Boc Amine (R₂NH) Boc_Protected Boc-protected Amine Amine_Boc->Boc_Protected Nucleophilic Attack Boc2O Boc₂O Amine_Cbz Amine (R₂NH) Cbz_Protected Cbz-protected Amine Amine_Cbz->Cbz_Protected Nucleophilic Acyl Substitution CbzCl Cbz-Cl Amine_Fmoc Amine (R₂NH) Fmoc_Protected Fmoc-protected Amine Amine_Fmoc->Fmoc_Protected Nucleophilic Attack FmocOSu Fmoc-OSu

General protection mechanisms for Boc, Cbz, and Fmoc groups.

Deprotection_Mechanisms cluster_Boc_dep Boc Deprotection (Acid-catalyzed) cluster_Cbz_dep Cbz Deprotection (Hydrogenolysis) cluster_Fmoc_dep Fmoc Deprotection (Base-catalyzed) Boc_Protected_dep Boc-protected Amine Amine_dep_Boc Amine (R₂NH₂⁺) Boc_Protected_dep->Amine_dep_Boc Elimination Acid H⁺ Cbz_Protected_dep Cbz-protected Amine Amine_dep_Cbz Amine (R₂NH) Cbz_Protected_dep->Amine_dep_Cbz Hydrogenolysis H2_PdC H₂, Pd/C Fmoc_Protected_dep Fmoc-protected Amine Amine_dep_Fmoc Amine (R₂NH) Fmoc_Protected_dep->Amine_dep_Fmoc β-Elimination Base Base (e.g., Piperidine) Decision_Workflow start Start: Need to Protect a Secondary Amine acid_sensitive Is the molecule sensitive to strong acid? start->acid_sensitive hydrogenation_sensitive Are there hydrogenation-sensitive groups (e.g., alkenes, alkynes, some benzyl ethers)? acid_sensitive->hydrogenation_sensitive Yes use_boc Consider Boc or Cbz acid_sensitive->use_boc No base_sensitive Is the molecule sensitive to strong base? hydrogenation_sensitive->base_sensitive Yes use_cbz Consider Cbz hydrogenation_sensitive->use_cbz No use_boc2 Consider Boc hydrogenation_sensitive->use_boc2 No use_fmoc Consider Fmoc base_sensitive->use_fmoc No consider_alternatives Consider alternative protecting groups base_sensitive->consider_alternatives Yes use_boc->hydrogenation_sensitive

References

Comparative Guide to the Analytical Validation of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the reliability of experimental results and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the validation of the chemical and enantiomeric purity of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a key chiral building block.

Comparison of Commercially Available this compound

A critical first step in analytical validation is to compare the stated purities from various commercial suppliers. This information, often found on the product page or in the Certificate of Analysis (CoA), provides a baseline for laboratory verification.

Supplier/ProductCAS NumberStated PurityAnalytical Method(s) Mentioned
Supplier A169750-01-095%Not Specified
Supplier B169750-01-098.0%Not Specified
Supplier C169750-01-0>97.5%Not Specified
Supplier D169750-01-0NLT 98%Not Specified
Alternative 1: (S)-tert-Butyl pyrrolidin-3-ylcarbamate122536-76-9>98%NMR, HPLC, LC-MS, UPLC
Alternative 2: tert-butyl N-[(3S)-pyrrolidin-3-ylmethyl]carbamate173340-26-6≥97%Not Specified

Note: "NLT" stands for "Not Less Than". The analytical methods are often available upon request from the supplier.

Experimental Protocols for Purity Validation

A multi-pronged approach employing various analytical techniques is recommended for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a robust method for quantifying the main component and detecting non-volatile impurities.[1]

  • Instrumentation: HPLC system with a UV detector or a Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

      • 0-20 min, 5-95% B

      • 20-25 min, 95% B

      • 25-26 min, 95-5% B

      • 26-30 min, 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (for carbamate end absorption) or CAD.[1]

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Chiral HPLC/SFC for Enantiomeric Purity

Due to the chiral nature of the compound, a specific chiral method is necessary to determine the enantiomeric excess (e.e.). Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption in chiral separations.[2][3]

  • Instrumentation: HPLC or SFC system with a UV detector.

  • Chromatographic Conditions (Chiral HPLC):

    • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs like Chiralpak® IA, IB, or IC are often effective for N-Boc protected compounds.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation of the enantiomers.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents from the synthesis.[1] Due to the polarity of the target molecule, derivatization may be necessary to improve its volatility.[4]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization (if necessary): Silylation is a common technique. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used.[4]

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: 50 °C (hold for 2 min), then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used for purity assessment, including quantitative NMR (qNMR) for determining absolute purity without a reference standard.[1]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Expected ¹H NMR signals (for a similar tert-butyl carbamate):

    • Signals in the aromatic region if applicable.

    • A broad singlet for the N-H proton.

    • Signals for the pyrrolidine ring protons.

    • A singlet for the methyl group attached to the nitrogen.

    • A singlet for the tert-butyl group around 1.4-1.5 ppm.[5]

Visualizing the Analytical Workflow

A systematic workflow is essential for the thorough validation of the compound's purity.

Analytical Validation Workflow for this compound Purity cluster_0 Sample Reception and Initial Assessment cluster_1 Chromatographic Purity Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting start Receive Sample of this compound coa_review Review Supplier's Certificate of Analysis start->coa_review hplc HPLC for Chemical Purity (Non-volatile impurities) coa_review->hplc Perform Analytical Tests chiral_sep Chiral HPLC/SFC for Enantiomeric Purity coa_review->chiral_sep Perform Analytical Tests gcms GC-MS for Volatile Impurities (Residual Solvents) coa_review->gcms Perform Analytical Tests nmr NMR for Structural Confirmation and qNMR for Absolute Purity coa_review->nmr Perform Analytical Tests data_analysis Integrate Data and Identify Impurities hplc->data_analysis chiral_sep->data_analysis gcms->data_analysis nmr->data_analysis report Generate Final Purity Report data_analysis->report

Caption: Workflow for the analytical validation of purity.

Potential Impurities and their Identification

Understanding the potential impurities is crucial for developing a specific and accurate analytical method.

Potential Impurities in this compound cluster_impurities Potential Impurities main_compound (S)-Tert-butyl methyl (pyrrolidin-3-YL)carbamate enantiomer (R)-enantiomer main_compound->enantiomer starting_material Unreacted Starting Materials (e.g., (S)-3-aminopyrrolidine derivatives) main_compound->starting_material byproducts Reaction Byproducts main_compound->byproducts solvents Residual Solvents main_compound->solvents degradation Degradation Products main_compound->degradation

Caption: Common sources of impurities.

By following these protocols and employing a multi-faceted analytical approach, researchers can confidently validate the purity of this compound, ensuring the integrity of their research and development activities.

References

A Comparative Guide to Catalysts in the Enantioselective Synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral pyrrolidine scaffold is a privileged motif in a multitude of pharmaceuticals and bioactive molecules. Among these, (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate stands out as a key building block in the synthesis of various therapeutic agents. Its stereochemically defined structure necessitates highly selective catalytic methods for its preparation. This guide provides a comparative overview of different catalytic systems employed in the synthesis of this important intermediate, supported by available experimental data.

Performance Comparison of Catalytic Systems

The enantioselective synthesis of this compound and its immediate precursors primarily relies on asymmetric hydrogenation of a prochiral enamine or the reduction of a corresponding ketone. The choice of catalyst is paramount in achieving high yield and enantiomeric excess. Below is a summary of the performance of various catalytic systems based on available literature.

Catalyst SystemPrecursor SubstrateYield (%)Enantiomeric Excess (ee%)Diastereomeric Excess (de%)Catalyst Loading (mol%)Key Reaction Conditions
Ruthenium-Based
[RuCl(p-cymene)((S,S)-TsDPEN)]N-Boc-3-aminopyrrolidinone95>99N/A1HCOOH/Et3N, DMF, 40°C, 24h
DM-SEGPHOS-Ru(II) complexβ-keto amide precursor73>9998Not SpecifiedAsymmetric Hydrogenation
Biocatalyst
Amine Transaminase (ATA)N-Boc-3-pyrrolidinone>80 (Conversion)>99N/AN/AOne-pot photoenzymatic conversion

Experimental Workflow and Methodologies

The synthesis of this compound typically involves the creation of the chiral amine center on the pyrrolidine ring, followed by N-methylation and Boc-protection. A general workflow is depicted below.

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Catalysis cluster_2 Product Formation & Purification Prochiral_Precursor Prochiral Pyrrolidine Precursor (e.g., N-Boc-3-pyrrolidinone) Asymmetric_Reduction Asymmetric Reduction/ Reductive Amination Prochiral_Precursor->Asymmetric_Reduction Catalyst Chiral Catalyst (e.g., Ru-TsDPEN, Biocatalyst) Catalyst->Asymmetric_Reduction Chiral_Intermediate (S)-N-Boc-3-aminopyrrolidine Asymmetric_Reduction->Chiral_Intermediate N_Methylation N-Methylation Chiral_Intermediate->N_Methylation Final_Product This compound N_Methylation->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is adapted from a highly efficient method for the asymmetric reduction of N-protected pyrrolidinones.

Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)]

Procedure:

  • To a solution of N-Boc-3-aminopyrrolidinone (1 equivalent) in DMF, is added the chiral ruthenium catalyst (1 mol%).

  • A formic acid/triethylamine (5:2) azeotropic mixture is added as the hydrogen source.

  • The reaction mixture is stirred at 40°C for 24 hours.

  • Upon completion, the reaction is quenched, and the product is extracted.

  • Purification by column chromatography yields the desired (S)-N-Boc-3-aminopyrrolidine.

Biocatalytic Asymmetric Synthesis

This method utilizes an amine transaminase for the stereoselective conversion of a prochiral ketone to the chiral amine.[1]

Catalyst: Amine Transaminase (ATA)

Procedure:

  • A one-pot photoenzymatic process is employed where N-Boc-pyrrolidine is first converted to N-Boc-3-pyrrolidinone.[1]

  • The crude N-Boc-3-pyrrolidinone is then subjected to a stereoselective enzymatic transamination.[1]

  • The reaction is carried out in a buffered aqueous solution at a controlled pH.[1]

  • The amine donor is typically an amino acid such as L-alanine.

  • After incubation, the product is extracted and purified, yielding (S)-N-Boc-3-aminopyrrolidine with high enantiomeric excess.[1]

Discussion

The synthesis of this compound with high enantiopurity is a critical step in the development of many pharmaceuticals. The choice of catalyst plays a pivotal role in the efficiency and stereoselectivity of the synthesis.

Ruthenium-based catalysts , particularly those with chiral diamine or phosphine ligands like TsDPEN and SEGPHOS, have demonstrated exceptional performance in the asymmetric hydrogenation of prochiral precursors.[2] These catalysts offer high yields and excellent enantioselectivity (>99% ee) under relatively mild conditions. The predictability and broad applicability of these catalysts make them a preferred choice in many industrial processes.

Biocatalysis , employing enzymes such as amine transaminases, presents a green and highly selective alternative to metal-based catalysis.[1] The enzymatic approach often proceeds with near-perfect enantioselectivity (>99% ee) in aqueous media, avoiding the use of heavy metals and organic solvents.[1] While the operational parameters such as pH and temperature need careful optimization, the high selectivity and environmental benefits make biocatalysis an increasingly attractive option.

References

A Comparative Guide to the Synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a valuable chiral building block in pharmaceutical development. The routes are evaluated based on reaction efficiency, step economy, and the nature of the required reagents and reaction conditions. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its stereochemistry and functional groups make it a versatile scaffold for drug discovery. The selection of an optimal synthetic route is crucial for efficient and scalable production. This guide compares two common strategies starting from the readily available (S)-3-aminopyrrolidine.

Route 1 involves the initial N-methylation of (S)-3-aminopyrrolidine, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

Route 2 reverses this sequence, starting with the Boc protection of the primary amine of (S)-3-aminopyrrolidine, followed by N-methylation of the resulting carbamate.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: N-Methylation FirstRoute 2: Boc Protection First
Starting Material (S)-3-Aminopyrrolidine(S)-3-Aminopyrrolidine
Key Intermediates (S)-3-Methylaminopyrrolidine(S)-tert-butyl pyrrolidin-3-ylcarbamate
Overall Yield Potentially lower due to challenges in selective mono-methylation.Generally higher and more reliable.
Selectivity Risk of di- and tri-methylation of the starting diamine.High selectivity in both steps.
Purification May require more complex purification to separate methylated products.Generally straightforward purification.
Scalability May be less amenable to large-scale synthesis due to selectivity issues.More suitable for scale-up.

Synthetic Route Diagrams

Route_1 A (S)-3-Aminopyrrolidine B (S)-3-Methylaminopyrrolidine A->B N-Methylation (e.g., Eschweiler-Clarke) C This compound B->C Boc Protection (Boc)2O, Base

Caption: Synthetic pathway for Route 1.

Route_2 A (S)-3-Aminopyrrolidine B (S)-tert-butyl pyrrolidin-3-ylcarbamate A->B Boc Protection (Boc)2O, Base C This compound B->C N-Methylation (e.g., NaH, MeI)

Caption: Synthetic pathway for Route 2.

Quantitative Data Comparison

StepRouteReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
11(S)-3-Aminopyrrolidine, Formaldehyde, Formic AcidWaterReflux12Moderate (Not specified)Requires significant purificationAnalogous to Eschweiler-Clarke reaction of primary amines
21(S)-3-Methylaminopyrrolidine, (Boc)₂O, BaseDichloromethaneRoom Temp3High (Not specified)GoodGeneral procedure for Boc protection
12(S)-3-Aminopyrrolidine, (Boc)₂OChloroform20198>98[1]
22(S)-tert-butyl pyrrolidin-3-ylcarbamate, NaH, MeITHF0 to Room Temp12High (Not specified)GoodAnalogous to N-methylation of Boc-protected amines[2]

Experimental Protocols

Route 1: N-Methylation Followed by Boc Protection

Step 1: Synthesis of (S)-3-Methylaminopyrrolidine (via Eschweiler-Clarke Reaction - Illustrative Protocol)

  • Materials: (S)-3-Aminopyrrolidine, formaldehyde (37% in water), formic acid, sodium hydroxide.

  • Procedure: To a solution of (S)-3-aminopyrrolidine (1.0 eq) in water, add formaldehyde (2.2 eq) and formic acid (2.2 eq). The mixture is heated to reflux for 12 hours. After cooling, the reaction is basified with sodium hydroxide and extracted with an organic solvent. The combined organic layers are dried and concentrated. Purification by column chromatography is typically required to isolate the mono-methylated product from unreacted starting material and over-methylated byproducts.

  • Note: The Eschweiler-Clarke reaction can lead to a mixture of mono- and di-methylated products, and careful control of stoichiometry and reaction conditions is crucial for selectivity.[3]

Step 2: Synthesis of this compound

  • Materials: (S)-3-Methylaminopyrrolidine, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine, dichloromethane (DCM).

  • Procedure: To a solution of (S)-3-methylaminopyrrolidine (1.0 eq) and triethylamine (1.2 eq) in DCM, a solution of (Boc)₂O (1.1 eq) in DCM is added dropwise at 0 °C. The reaction is stirred at room temperature for 3 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Route 2: Boc Protection Followed by N-Methylation

Step 1: Synthesis of (S)-tert-butyl pyrrolidin-3-ylcarbamate

  • Materials: (S)-3-Aminopyrrolidine, di-tert-butyl dicarbonate ((Boc)₂O), chloroform.

  • Procedure: To a solution of (S)-3-aminopyrrolidine (1.0 eq) in chloroform at 0 °C, a solution of di-tert-butyl dicarbonate (1.0 eq) in chloroform is added dropwise. The mixture is stirred at room temperature for 1 hour. The reaction mixture is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the product with a reported yield of 98%.[1]

Step 2: Synthesis of this compound (Illustrative Protocol)

  • Materials: (S)-tert-butyl pyrrolidin-3-ylcarbamate, sodium hydride (NaH, 60% dispersion in mineral oil), methyl iodide (MeI), anhydrous tetrahydrofuran (THF).

  • Procedure: To a solution of (S)-tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) in anhydrous THF at 0 °C, sodium hydride (1.2 eq) is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.5 eq). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with water and extracted with an organic solvent. The combined organic layers are dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[2]

Conclusion

Based on the available data and established synthetic methodologies, Route 2 (Boc protection followed by N-methylation) appears to be the more advantageous approach for the synthesis of this compound. This route offers higher overall yields, greater selectivity, and more straightforward purification procedures, making it more amenable to both laboratory-scale and larger-scale production. While Route 1 is a viable option, the challenges associated with the selective mono-N-methylation of a diamine may lead to lower yields and more complex purification steps. For researchers and drug development professionals requiring a reliable and efficient synthesis of this chiral building block, Route 2 is the recommended pathway.

References

Performance Benchmark: (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate in N-Arylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis of N-Aryl-3-(methylamino)pyrrolidine Derivatives.

The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The precise introduction of substituents on the pyrrolidine ring is a critical aspect of drug design and development, directly influencing the pharmacological profile of the molecule. This guide provides a comparative analysis of the performance of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate as a key building block in the synthesis of N-aryl-3-(methylamino)pyrrolidine derivatives, a common structural feature in medicinal chemistry. We present a comparison with its logical precursor, (S)-tert-butyl (pyrrolidin-3-yl)carbamate, in the context of the widely utilized Buchwald-Hartwig amination reaction.

Executive Summary

This compound offers a streamlined approach to the synthesis of N-aryl-3-(methylamino)pyrrolidine derivatives, eliminating a separate N-methylation step that is required when starting from the corresponding primary amine precursor. While direct comparative data for the same reaction is scarce in publicly available literature, a logical workflow can be constructed to highlight the advantages of using the N-methylated starting material. This guide will delve into a representative synthetic pathway, providing experimental protocols and a comparative analysis of the potential reaction steps.

Comparative Performance Analysis

The synthesis of N-aryl-3-(methylamino)pyrrolidines typically involves the formation of a carbon-nitrogen bond between an aryl halide or pseudohalide and the pyrrolidine nitrogen. The Buchwald-Hartwig amination is a powerful and versatile method for achieving this transformation.

Here, we compare two synthetic routes to a common intermediate, an N-aryl-N'-methyl-pyrrolidin-3-amine, starting from either (S)-tert-butyl (pyrrolidin-3-yl)carbamate or this compound.

Table 1: Comparison of Synthetic Routes for N-Aryl-3-(methylamino)pyrrolidine Derivatives

StepRoute A: Starting from (S)-tert-butyl (pyrrolidin-3-yl)carbamateRoute B: Starting from this compoundKey Performance Indicator
1 Buchwald-Hartwig Amination: Reaction with an aryl halide (e.g., 4-chlorotoluene) to form (S)-tert-butyl (1-(p-tolyl)pyrrolidin-3-yl)carbamate.Buchwald-Hartwig Amination: Reaction with an aryl halide (e.g., 4-chlorotoluene) to form (S)-tert-butyl methyl(1-(p-tolyl)pyrrolidin-3-yl)carbamate.Yield, Reaction Time, Purity
2 N-Methylation: Methylation of the carbamate nitrogen to yield (S)-tert-butyl methyl(1-(p-tolyl)pyrrolidin-3-yl)carbamate.- (Step not required)Overall Yield, Step Economy
3 Deprotection: Removal of the Boc protecting group to yield the final N-aryl-N'-methyl-pyrrolidin-3-amine.Deprotection: Removal of the Boc protecting group to yield the final N-aryl-N'-methyl-pyrrolidin-3-amine.Yield, Purity

Note: While specific yields for a direct comparison are not available in a single source, typical yields for Buchwald-Hartwig aminations of similar substrates are generally high (often >80%). N-methylation of carbamates can also proceed in high yield. The primary advantage of Route B is the improved step economy, reducing the overall number of synthetic transformations and potential for material loss.

Experimental Protocols

The following are representative experimental protocols for the key transformations described above. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: The aryl halide (1.0 equiv.), the amine (this compound or its analogue, 1.1-1.2 equiv.), and anhydrous solvent (e.g., toluene or dioxane) are added via syringe.

  • Reaction: The reaction mixture is stirred at a specified temperature (typically 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: The reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Methylation of a Carbamate
  • Reaction Setup: To a solution of the Boc-protected amine (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF or DMF) at 0 °C under an inert atmosphere is added a strong base (e.g., NaH, 1.2 equiv.).

  • Addition of Methylating Agent: After stirring for 30 minutes, a methylating agent (e.g., methyl iodide, 1.5 equiv.) is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.

  • Work-up: The reaction is carefully quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The product is purified by column chromatography.

Protocol 3: General Procedure for Boc Deprotection
  • Reaction Setup: The Boc-protected amine is dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Addition of Acid: An excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) is added.

  • Reaction: The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Work-up: The solvent and excess acid are removed under reduced pressure. The residue can be triturated with a non-polar solvent (e.g., diethyl ether) to afford the desired amine salt.

Mandatory Visualizations

Synthetic Pathway Comparison

Caption: Comparison of synthetic routes to N-aryl-3-(methylamino)pyrrolidine.

Experimental Workflow for Buchwald-Hartwig Amination

G start Start setup Prepare Schlenk tube with Pd catalyst, ligand, and base start->setup reagents Add aryl halide, amine, and anhydrous solvent setup->reagents reaction Heat and stir reaction mixture reagents->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, dilute, filter, wash, and dry monitor->workup Complete purify Purify by column chromatography workup->purify end End purify->end

Spectroscopic comparison of (S)- and (R)- enantiomers of tert-butyl methyl(pyrrolidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the spectroscopic properties of the (S)- and (R)-enantiomers of tert-butyl methyl(pyrrolidin-3-yl)carbamate. It details the expected outcomes from standard spectroscopic techniques and outlines advanced methodologies for their differentiation, providing valuable data for researchers in drug development and chemical synthesis.

Introduction: The Challenge of Enantiomeric Differentiation

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will not distinguish between the (S)- and (R)-enantiomers of tert-butyl methyl(pyrrolidin-3-yl)carbamate. The spectra obtained for the (S)-enantiomer will be identical to those of the (R)-enantiomer under achiral conditions. Differentiation requires the introduction of a chiral environment or the use of chiroptical techniques.

Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data for either enantiomer of tert-butyl methyl(pyrrolidin-3-yl)carbamate in an achiral solvent. These values are based on the analysis of structurally similar compounds.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.8m1HCH-N(Boc)Me
~3.2 - 3.5m2HPyrrolidine CH₂
~2.8 - 3.2m2HPyrrolidine CH₂
~2.7s3HN-CH₃
~1.8 - 2.2m2HPyrrolidine CH₂
1.46s9HC(CH₃)₃

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~155.0C=O (carbamate)
~79.5C(CH₃)₃
~55-58CH-N(Boc)Me
~46-48Pyrrolidine CH₂
~30-33Pyrrolidine CH₂
~30-32N-CH₃
28.7C(CH₃)₃

Table 3: Expected IR and Mass Spectrometry Data

TechniqueWavenumber (cm⁻¹) / m/zAssignment
IR (thin film) ~3300-3400 (br)N-H stretch (if present as secondary amine impurity)
~2970-2870C-H stretch (alkyl)
~1690C=O stretch (carbamate)
Mass Spec (ESI-TOF) [M+H]⁺ ~201.16Molecular Ion

Advanced Spectroscopic Methods for Enantiomeric Differentiation

To distinguish between the (S)- and (R)-enantiomers, specialized techniques that create a diastereomeric interaction or directly probe the molecule's chirality are necessary.

NMR Spectroscopy with Chiral Auxiliaries

In the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), enantiomers can be converted into diastereomeric complexes or compounds, respectively.[1][2] These diastereomers have distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers.[2][3] Chiral lanthanide shift reagents, for example, can be used to induce chemical shift differences between the signals of the enantiomers.[4][5][6]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] Enantiomers produce VCD spectra that are equal in intensity but opposite in sign (mirror images).[8] This technique is a powerful tool for determining the absolute configuration of a chiral molecule by comparing the experimental spectrum to one predicted by density functional theory (DFT) calculations.[9][10]

Experimental Protocols

Protocol for ¹H NMR Analysis with a Chiral Solvating Agent

Objective: To differentiate and quantify the (S)- and (R)-enantiomers of tert-butyl methyl(pyrrolidin-3-yl)carbamate using a chiral solvating agent.

Materials:

  • Sample containing a mixture of (S)- and (R)-enantiomers.

  • Deuterated chloroform (CDCl₃).

  • Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a chiral lanthanide shift reagent like Eu(hfc)₃).

  • NMR spectrometer (400 MHz or higher).

  • NMR tubes.

Procedure:

  • Prepare a stock solution of the chiral solvating agent in CDCl₃.

  • Accurately weigh a sample of the enantiomeric mixture and dissolve it in a known volume of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a sub-stoichiometric amount of the chiral solvating agent stock solution to the NMR tube.

  • Mix thoroughly and acquire another ¹H NMR spectrum.

  • Observe the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes.

  • Integrate the corresponding peaks for each diastereomer to determine the enantiomeric ratio.

Protocol for Vibrational Circular Dichroism (VCD) Analysis

Objective: To determine the absolute configuration of an enantiomerically pure sample of tert-butyl methyl(pyrrolidin-3-yl)carbamate.

Materials:

  • Enantiomerically pure sample of (S)- or (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate.

  • Spectroscopic grade solvent (e.g., CDCl₃).

  • VCD spectrometer.

  • IR cell with BaF₂ or CaF₂ windows.

Procedure:

  • Sample Preparation: Prepare a solution of the sample in the chosen solvent at a concentration of approximately 0.1 M.

  • Data Acquisition:

    • Acquire the VCD and IR spectra of the sample solution using the VCD spectrometer.

    • Set the resolution to 4 or 8 cm⁻¹.

    • Collect the spectra over a suitable spectral range (e.g., 2000-1000 cm⁻¹).

    • Acquire data for a sufficient duration (e.g., 1-2 hours) to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the molecule using computational chemistry software.

    • Optimize the geometry of the most stable conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical VCD and IR spectra for one of the enantiomers (e.g., the (S)-enantiomer).

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the calculated VCD spectrum.

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer.[9][10]

    • If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.

Workflow for Spectroscopic Comparison of Enantiomers

The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of the (S)- and (R)-enantiomers.

G Workflow for Spectroscopic Comparison of Enantiomers cluster_0 Standard Spectroscopy (Achiral Conditions) cluster_1 Chiral Differentiation Sample Sample ((S)-, (R)-, or mixture) NMR ¹H & ¹³C NMR Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS IdenticalSpectra Result: Identical Spectra (No Differentiation) NMR->IdenticalSpectra IR->IdenticalSpectra MS->IdenticalSpectra ChiralNMR NMR with Chiral Auxiliary DiastereomericSpectra Result: Diastereomeric Spectra (Quantification Possible) ChiralNMR->DiastereomericSpectra VCD Vibrational Circular Dichroism MirrorImageSpectra Result: Mirror-Image Spectra (Absolute Configuration) VCD->MirrorImageSpectra IdenticalSpectra->ChiralNMR Differentiation Needed IdenticalSpectra->VCD Differentiation Needed

Caption: Workflow for the spectroscopic analysis of enantiomers.

References

The Industrial Chemist's Compass: A Cost-Benefit Analysis of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of large-scale chemical synthesis, the choice of protecting groups is a critical decision that profoundly impacts process efficiency, cost-effectiveness, and the final purity of the target molecule. This guide provides a comprehensive cost-benefit analysis of utilizing (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a key building block in the synthesis of various pharmaceuticals, and compares its application with alternative protection strategies.

The strategic use of protecting groups is a cornerstone of modern organic synthesis, preventing unwanted side reactions of sensitive functional groups. The tert-butyloxycarbonyl (Boc) group, featured in this compound, is one of the most widely employed amine protecting groups in the pharmaceutical industry. Its popularity stems from its general stability under a variety of reaction conditions and the relative ease of its removal under acidic conditions. However, the economic and practical viability of using a pre-protected building block like this compound on an industrial scale necessitates a thorough evaluation against other synthetic approaches.

Performance and Economic Comparison of Amine Protecting Groups

The decision to use a specific protecting group strategy in large-scale synthesis is a multifactorial one, balancing the upfront cost of starting materials against process-related expenses such as reagent costs, solvent usage, reaction times, and purification requirements. Below is a comparative overview of common amine protecting groups relevant to the synthesis of chiral pyrrolidine derivatives.

Protecting Group StrategyKey AdvantagesKey DisadvantagesRelative Cost of Protected Starting Material
Boc (tert-Butyloxycarbonyl) - Generally lower cost of Boc-protected starting materials. - Well-established and robust procedures. - Stable to a wide range of non-acidic reagents.- Deprotection requires acidic conditions, which may not be suitable for acid-sensitive substrates. - Potential for side reactions during deprotection if not carefully controlled.Lower to Moderate
Cbz (Benzyloxycarbonyl) - Stable to both acidic and basic conditions, offering good orthogonality with other protecting groups. - Reagent for introduction (benzyl chloroformate) is often more economical than those for Boc and Fmoc.- Removal typically requires catalytic hydrogenolysis, which can be problematic for molecules containing sensitive functional groups (e.g., alkenes, alkynes) and requires specialized equipment for handling hydrogen gas.Moderate
Fmoc (9-Fluorenylmethyloxycarbonyl) - Deprotection occurs under mild basic conditions, providing orthogonality to acid-labile groups like Boc. - Well-suited for automated solid-phase synthesis.- Generally higher cost of Fmoc-protected starting materials. - The piperidine used for deprotection is a regulated substance in some regions.Higher

Experimental Protocols for Amine Protection

To provide a practical context for this comparison, the following are generalized experimental protocols for the introduction of Boc, Cbz, and Fmoc protecting groups onto a chiral amine, such as (S)-3-(methylamino)pyrrolidine.

Protocol 1: Synthesis of this compound (Boc Protection)

Materials:

  • (S)-3-(Methylamino)pyrrolidine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve (S)-3-(methylamino)pyrrolidine (1.0 eq) in a mixture of dichloromethane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the stirred mixture.

  • Simultaneously, add an aqueous solution of sodium hydroxide (1.2 eq) to maintain a basic pH.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization to obtain this compound.

Protocol 2: Synthesis of a Cbz-Protected (S)-3-(Methylamino)pyrrolidine Derivative

Materials:

  • (S)-3-(Methylamino)pyrrolidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • Water

  • Brine

Procedure:

  • Dissolve (S)-3-(methylamino)pyrrolidine (1.0 eq) in dichloromethane.

  • Add an aqueous solution of sodium carbonate (2.0 eq).

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring.

  • Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, separate the organic layer, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the Cbz-protected product.

Protocol 3: Synthesis of an Fmoc-Protected (S)-3-(Methylamino)pyrrolidine Derivative

Materials:

  • (S)-3-(Methylamino)pyrrolidine

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Dissolve (S)-3-(methylamino)pyrrolidine (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflow and Decision-Making Process

The choice of a protecting group strategy is a critical decision point in the overall synthetic plan. The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and the factors influencing the selection of a protecting group.

G cluster_synthesis General Synthesis Workflow cluster_decision Protecting Group Selection Logic start Chiral Precursor ((S)-3-(Methylamino)pyrrolidine) protection Amine Protection start->protection reaction Subsequent Synthetic Steps protection->reaction deprotection Protecting Group Removal reaction->deprotection final_product Final API deprotection->final_product start_decision Start: Define Synthetic Route acid_stability Is the substrate acid-sensitive? start_decision->acid_stability base_stability Is the substrate base-sensitive? acid_stability->base_stability Yes cost_consideration What is the cost sensitivity of the process? acid_stability->cost_consideration No hydrogenolysis_compatibility Are there functional groups incompatible with hydrogenolysis? base_stability->hydrogenolysis_compatibility Yes base_stability->cost_consideration No hydrogenolysis_compatibility->cost_consideration

Caption: General workflow for a multi-step synthesis involving amine protection and a decision-making flowchart for selecting a suitable protecting group.

Cost-Benefit Analysis in Practice

While this compound offers the convenience of a pre-protected, stable, and often crystalline solid that can be easily handled and stored, its direct purchase cost must be weighed against the in-house cost of protecting the un-protected amine.

Arguments for using this compound:

  • Process Simplification: Eliminates a synthetic step, potentially reducing overall cycle time and labor costs.

  • Quality Control: The pre-protected building block can be sourced with guaranteed purity, minimizing variability in the subsequent synthetic steps.

  • Avoidance of Hazardous Reagents: Circumvents the handling of potentially hazardous reagents like (Boc)₂O on a large scale.

Arguments against direct use (favoring in-house protection):

  • Cost of Goods: The un-protected amine, (S)-3-(methylamino)pyrrolidine, is significantly cheaper. For very large-scale campaigns, the cost savings on the starting material may outweigh the cost of the additional protection step.

  • Process Flexibility: In-house protection allows for greater control over the process and the potential to optimize conditions for cost and efficiency.

  • Alternative Protecting Groups: If the downstream chemistry is incompatible with Boc deprotection conditions, an alternative protecting group (e.g., Cbz or Fmoc) must be introduced in-house anyway.

Conclusion

The decision to use this compound directly or to perform the Boc protection in-house is a nuanced one that depends on the specific context of the manufacturing campaign. For smaller scale production or when process simplicity and speed are paramount, the use of the pre-protected building block is often advantageous. However, for large-scale, cost-driven manufacturing, a thorough analysis of the total cost of ownership, including raw materials, reagents, labor, and waste disposal, is essential. Furthermore, the chemical compatibility of the protecting group with the entire synthetic sequence remains the guiding principle. This guide provides a framework for such an analysis, empowering researchers and process chemists to make informed decisions that optimize both the scientific and economic outcomes of their synthetic endeavors.

The Strategic Application of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate in the Synthesis of Advanced Bioactive Molecules: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly influences the efficacy and novelty of synthesized bioactive compounds. Among the diverse array of available scaffolds, (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate has emerged as a valuable intermediate in the construction of complex molecular architectures, particularly in the realm of kinase inhibitors for cancer immunotherapy.

This guide provides a comprehensive literature review of the applications of this compound, offering a comparative analysis with alternative synthetic strategies. By presenting experimental data, detailed protocols, and logical workflows, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

I. The Role of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds.[1][2] Its prevalence is attributed to its ability to:

  • Introduce a basic nitrogen atom: This feature can be crucial for establishing key interactions with biological targets and for modulating physicochemical properties such as solubility.[2]

  • Provide a three-dimensional framework: The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling optimal engagement with the binding sites of proteins.[1]

  • Influence physicochemical properties: The pyrrolidine moiety can enhance aqueous solubility and modify other critical drug-like properties.[2]

The stereochemistry of the pyrrolidine ring is often a determining factor for biological activity, with different stereoisomers exhibiting distinct pharmacological profiles due to their differential binding to enantioselective protein targets.[1]

II. Application in the Synthesis of HPK1 Inhibitors

A significant application of pyrrolidine-containing building blocks is in the development of small molecule kinase inhibitors. Hematopoietic Progenitor Kinase 1 (HPK1) has been identified as a key negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[3][4] The inhibition of HPK1 can enhance anti-tumor immune responses.[3]

While direct synthesis examples and comparative studies for this compound are not extensively detailed in publicly available literature, its structural motifs are present in numerous patented HPK1 inhibitors. The general synthetic strategies for related compounds provide a framework for understanding its utility.

A. Representative Synthetic Pathway

The synthesis of complex heterocyclic systems, such as the pyrrolo[2,3-b]pyrazine core found in some kinase inhibitors, often involves the coupling of a substituted pyrrolidine derivative with a heterocyclic core. The (S)-configuration and the protected amine functionality of this compound make it an ideal candidate for such transformations.

Below is a generalized workflow illustrating the potential integration of this building block in the synthesis of a hypothetical kinase inhibitor.

G A This compound C Coupling Reaction (e.g., Buchwald-Hartwig or S_NAr) A->C B Heterocyclic Core (e.g., Halogenated Pyrrolo[2,3-b]pyrazine) B->C D Coupled Intermediate C->D E Deprotection (Boc Removal) D->E F Final Kinase Inhibitor E->F

General synthetic workflow.
B. Experimental Protocol: A Generalized Approach

The following protocol is a representative example of how a protected pyrrolidine derivative could be coupled to a heterocyclic core, based on common methodologies in the field.

Step 1: N-Arylation of this compound

  • Reaction Setup: To a solution of the halogenated heterocyclic core (1.0 eq) in a suitable solvent (e.g., dioxane or DMF) is added this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3 or K3PO4).

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Deprotection of the Boc Group

  • Reaction Setup: The purified coupled intermediate is dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Reaction Conditions: An acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Work-up: The solvent and excess acid are removed under reduced pressure. The residue is often triturated with a non-polar solvent (e.g., diethyl ether or hexane) to afford the desired amine salt.

III. Comparative Analysis of Alternative Building Blocks

The choice of a specific building block in a synthetic campaign is often a balance between availability, cost, and its impact on the final compound's properties. While this compound offers specific advantages, several alternatives can be considered.

Building BlockKey Features & ConsiderationsPotential AdvantagesPotential Disadvantages
This compound Chiral, N-methylated, Boc-protected secondary amine.The N-methyl group can block a potential site of metabolism and fill a hydrophobic pocket in the target protein. The Boc group is a standard, readily cleavable protecting group.May be more expensive or less readily available than simpler analogues.
(S)-tert-Butyl pyrrolidin-3-ylcarbamate Chiral, Boc-protected primary amine.More readily available and potentially less expensive. The resulting secondary amine in the final product can act as a hydrogen bond donor.The secondary amine may be a site for metabolism or may not be optimal for binding affinity compared to a tertiary amine.
Racemic tert-butyl methyl(pyrrolidin-3-YL)carbamate Racemic mixture of the N-methylated, Boc-protected amine.Significantly less expensive than the enantiomerically pure version.Requires a chiral separation step later in the synthesis, which can be costly and time-consuming. The "wrong" enantiomer may be inactive or have off-target effects.
Other Substituted Pyrrolidines (e.g., fluoro- or hydroxy-substituted) Introduction of additional functional groups.Can be used to fine-tune physicochemical properties (e.g., pKa, lipophilicity) and introduce new interactions with the target protein.May require more complex synthetic routes to prepare the building block itself, increasing overall cost and effort.

The decision to use this compound is often driven by structure-activity relationship (SAR) studies. The presence of the N-methyl group can be critical for achieving high potency and selectivity for the target kinase by occupying a specific hydrophobic pocket in the ATP-binding site.

IV. Conclusion

This compound is a specialized chiral building block that offers distinct advantages in the synthesis of complex bioactive molecules, particularly in the field of kinase inhibitors. Its stereochemistry and N-methylation can be crucial for optimizing biological activity and pharmacokinetic properties. While alternative building blocks exist, the choice of this specific intermediate is often a strategic decision based on detailed SAR studies aimed at maximizing potency and selectivity. The provided generalized synthetic protocols and comparative analysis serve as a valuable resource for researchers in the design and execution of novel synthetic routes towards next-generation therapeutics.

References

A Comparative Analysis of Investigational Drugs Synthesized from (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed efficacy comparison of two investigational drug candidates synthesized using the chiral building block (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, also known as (S)-3-(Boc-amino)pyrrolidine. The comparison focuses on an Epidermal Growth Factor Receptor (EGFR) inhibitor, designated Compound 25h , and a bacterial cell division inhibitor, Compound 8e . This document outlines their mechanisms of action, presents quantitative efficacy data, details the experimental protocols used for their evaluation, and visualizes their respective signaling pathways.

Introduction to the Core Scaffold

This compound is a versatile chiral pyrrolidine derivative. Its stereochemistry and functional groups make it a valuable starting material in the synthesis of complex biologically active molecules. The pyrrolidine ring offers a rigid scaffold that can be functionalized to interact with specific biological targets, while the Boc-protected amine allows for selective chemical modifications during synthesis. This guide explores two distinct therapeutic applications stemming from this common chemical precursor.

Efficacy Comparison of Investigational Drugs

The following sections provide a head-to-head comparison of two drug candidates originating from (S)-3-(Boc-amino)pyrrolidine, targeting different pathological processes: cancer and bacterial infection.

Drug Candidate 1: EGFR Inhibitor Compound 25h

Compound 25h is an investigational irreversible EGFR tyrosine kinase inhibitor from a series of pyrido[3,4-d]pyrimidine derivatives. It is designed to target specific mutations in the EGFR that are common in non-small cell lung cancer (NSCLC), including the T790M resistance mutation.

Drug Candidate 2: Bacterial Cell Division Inhibitor Compound 8e

Compound 8e is an N-benzyl-3-sulfonamidopyrrolidine derivative identified as a novel inhibitor of bacterial cell division. Its mechanism of action involves the disruption of the formation of the Z-ring, a critical step in bacterial cytokinesis, by targeting the FtsZ protein.

Quantitative Efficacy Data

The in vitro efficacy of Compound 25h and Compound 8e has been quantified through various assays. The data is summarized in the tables below.

Table 1: In Vitro Efficacy of EGFR Inhibitor Compound 25h [1]

Target/Cell LineAssay TypeEfficacy Metric (IC50)
EGFRL858RKinase Inhibition1.7 nM
EGFRL858R/T790MKinase Inhibition23.3 nM
HCC827 (EGFR del E746-A750)Cell Growth Inhibition0.025 µM
H1975 (EGFR L858R/T790M)Cell Growth Inhibition0.49 µM

Table 2: In Vitro Efficacy of Bacterial Cell Division Inhibitor Compound 8e

Bacterial StrainAssay TypeEfficacy Metric (MIC)
Escherichia coliBacterial Growth Inhibition3.1 µg/mL
Bacillus subtilisBacterial Growth Inhibition1.6 µg/mL

Signaling Pathways and Mechanisms of Action

The distinct therapeutic effects of Compound 25h and Compound 8e are due to their interaction with different cellular signaling pathways.

EGFR Signaling Pathway and Inhibition by Compound 25h

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival.[2][3][4][5] Upon binding of its ligand, such as EGF, the receptor dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival.[2][3][4][5] In certain cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. Compound 25h acts as an irreversible inhibitor by covalently binding to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain, thereby blocking its activity and shutting down the downstream signaling pathways.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound25h Compound 25h Compound25h->EGFR

EGFR Signaling Pathway and Inhibition

Bacterial Cell Division and FtsZ Polymerization Inhibition by Compound 8e

Bacterial cell division, or cytokinesis, is a complex process orchestrated by the divisome, a multiprotein complex.[6][7] A key component of the divisome is the FtsZ protein, a homolog of eukaryotic tubulin.[1][6] FtsZ monomers, in the presence of GTP, polymerize to form protofilaments.[1][8][9][10] These protofilaments then assemble into a dynamic, ring-like structure at the mid-cell, known as the Z-ring.[1][8][9][10] The Z-ring serves as a scaffold for the recruitment of other cell division proteins and is essential for the constriction of the cell membrane and septum formation, ultimately leading to the division of the cell into two daughter cells.[6][7] Compound 8e inhibits bacterial growth by targeting FtsZ, disrupting its polymerization and the formation of the Z-ring, thereby blocking cell division.

FtsZ_Polymerization_Pathway cluster_process Bacterial Cell Division FtsZ_monomers FtsZ Monomers + GTP Protofilaments FtsZ Protofilaments FtsZ_monomers->Protofilaments Polymerization Z_ring Z-ring Assembly Protofilaments->Z_ring Divisome Divisome Formation Z_ring->Divisome Scaffolding Cell_Division Cell Division Divisome->Cell_Division Constriction Compound8e Compound 8e Compound8e->Protofilaments Inhibition of Polymerization

FtsZ Polymerization and Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.[11][12][13][14]

  • Reagent Preparation :

    • Prepare a stock solution of Compound 25h in 100% DMSO.

    • Create a serial dilution of the compound in kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). The final DMSO concentration should not exceed 1%.

    • Prepare the kinase reaction master mix containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in the kinase assay buffer.

    • Dilute the recombinant human EGFR kinase domain (wild-type or mutant) to the desired concentration in the kinase assay buffer.

  • Kinase Reaction :

    • In a 96-well plate, add 5 µL of the diluted Compound 25h or control (DMSO for 100% activity, no enzyme for background).

    • Add 10 µL of the kinase reaction master mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well (total volume 25 µL).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection :

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis :

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence from all other readings.

    • Calculate the percent inhibition for each concentration of Compound 25h relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Growth Inhibition Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17]

  • Cell Seeding :

    • Seed cancer cells (e.g., HCC827, H1975) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of Compound 25h in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Solubilization :

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3.5 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

    • Cover the plate and agitate on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis :

    • Read the absorbance at 590 nm with a reference wavelength of 620 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Bacterial Growth Inhibition Assay (Broth Microdilution for MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21][22]

  • Preparation of Compound Dilutions :

    • Prepare a stock solution of Compound 8e in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to each well.

    • Add the stock solution of Compound 8e to the first well and perform a two-fold serial dilution across the plate.

  • Preparation of Bacterial Inoculum :

    • From a fresh culture of the test bacterium (e.g., E. coli, B. subtilis), suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation :

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination :

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of Compound 8e that completely inhibits visible bacterial growth.

FtsZ GTPase Activity Assay (Malachite Green Assay)

This assay measures the GTPase activity of FtsZ by quantifying the amount of inorganic phosphate released during GTP hydrolysis.[23][24]

  • Reagent Preparation :

    • Prepare a stock solution of Compound 8e in 100% DMSO.

    • Prepare a 10 mM stock solution of GTP in water (pH 7.0).

    • Prepare a Malachite Green working reagent by mixing 3 volumes of Malachite Green solution with 1 volume of molybdate solution.

    • Prepare a series of phosphate standards for the standard curve.

  • GTP Hydrolysis Reaction :

    • Set up reactions in a 96-well plate with a final volume of 50 µL.

    • To each well, add polymerization buffer, purified FtsZ protein (e.g., final concentration of 5 µM), and various concentrations of Compound 8e (or DMSO for control).

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding GTP to a final concentration of 1 mM.

    • Incubate at 37°C for a set period (e.g., 20 minutes).

  • Phosphate Detection :

    • Stop the reaction by adding 150 µL of the Malachite Green Working Reagent to each well.

    • Allow the color to develop for a few minutes at room temperature.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 630 nm using a microplate reader.

    • Generate a phosphate standard curve.

    • Determine the amount of phosphate released in each reaction from the standard curve.

    • Calculate the percent inhibition of GTPase activity for each concentration of Compound 8e relative to the DMSO control.

    • Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

Conclusion

The chiral scaffold of this compound serves as a valuable starting point for the synthesis of structurally diverse and potent investigational drug candidates. As demonstrated by the EGFR inhibitor Compound 25h and the bacterial cell division inhibitor Compound 8e, this single precursor can be elaborated into molecules with distinct mechanisms of action targeting disparate diseases. The quantitative data and detailed protocols provided in this guide offer a basis for the objective comparison of their performance and support further research and development in these therapeutic areas.

References

Safety Operating Guide

Proper Disposal of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its proper disposal, adhering to standard safety protocols.

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Essential personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1]

In the event of a spill, immediately evacuate the area if the spill is large. For minor spills, absorb the material with an inert substance like vermiculite or sand.[1] The contaminated absorbent material should then be collected into a sealed container for disposal as hazardous waste.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3]

  • Waste Collection : Collect any waste this compound, including contaminated materials, in a dedicated, properly labeled, and sealed container.[1][4] The container should be clearly marked as "Hazardous Waste" and include the full chemical name.[1]

  • Container Labeling : Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[1]

  • Storage : Store the sealed waste container in a designated, cool, dry, and well-ventilated secure area away from incompatible materials and sources of ignition.[1][5]

  • Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4] Adherence to all local, state, and federal regulations is mandatory.[4]

  • Decontamination : Thoroughly decontaminate any equipment or surfaces that have come into contact with the chemical using appropriate cleaning agents.

Quantitative Safety Data

Data PointValueCompound/Class
DOT Hazard ClassificationHazard Class 3 (Flammable Liquid), 8 (Corrosive)Pyrrolidine[1]
Packing Group IIPyrrolidine[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill minor_spill Minor Spill: Absorb with inert material spill->minor_spill Yes major_spill Major Spill: Evacuate and contact EHS spill->major_spill Yes (Large) collect_waste Collect waste in a labeled, sealed container spill->collect_waste No (Routine Disposal) minor_spill->collect_waste end End: Proper Disposal major_spill->end store_waste Store in a designated secure area collect_waste->store_waste disposal Arrange for pickup by licensed waste disposal service store_waste->disposal disposal->end

References

Personal protective equipment for handling (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate (CAS No. 169750-01-0). The information herein is compiled to ensure the safe handling, storage, and disposal of this chemical, minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is fundamental to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the safety data for analogous compounds.

PPE CategorySpecificationRationale
Hand Protection Wear chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.To prevent skin contact and irritation[1].
Eye & Face Protection Chemical safety goggles or glasses are required. A face shield should be worn when there is a risk of splashing.To protect against serious eye irritation from dust or splashes[1].
Skin & Body Protection A lab coat or chemical-resistant apron should be worn over personal clothing. Closed-toe shoes are mandatory.To protect the skin from accidental contact[1].
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a dust respirator should be used. For higher-level protection, an approved respirator may be necessary[1][3].To prevent respiratory tract irritation from inhalation of dust or fumes[1]. The decision to use respiratory protection should be based on a professional risk assessment.

Experimental Workflow & Handling Protocol

Adherence to a strict experimental protocol is vital for safety. The following diagram and steps outline the standard operating procedure for handling this compound.

prep Preparation & PPE Inspection weigh Weighing in Fume Hood prep->weigh Proceed when safe dissolve Dissolution in Fume Hood weigh->dissolve reaction Running the Reaction dissolve->reaction workup Work-up & Purification reaction->workup waste Waste Disposal workup->waste cleanup Decontamination & Cleanup waste->cleanup

Figure 1. Experimental workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Preparation : Before handling the chemical, ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

  • PPE Inspection : Put on all required PPE as detailed in the table above. Inspect gloves for any signs of damage.

  • Handling the Chemical :

    • Conduct all manipulations of the solid compound inside a certified chemical fume hood to avoid inhalation of any dust.

    • Use spark-proof tools and avoid actions that could generate static electricity[4].

    • Keep the container tightly sealed when not in use[1].

  • Spill Management : In case of a spill, follow the emergency response plan outlined below.

  • Decontamination : After handling, thoroughly wash hands with soap and water[1]. Decontaminate all surfaces and equipment used.

Operational & Disposal Plans

Storage Plan:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area[1].

  • Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers[1][5].

  • Protect containers from physical damage and regularly inspect for leaks[1].

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste : Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE : Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.

  • Disposal : Dispose of all waste through an authorized hazardous waste collection point, in accordance with local, regional, and national regulations[1].

Emergency Response: Chemical Spill

A clear and logical procedure for handling chemical spills is essential to mitigate risks.

spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Material ppe->contain cleanup Clean Up Spill Using Dry Procedures contain->cleanup dispose Collect Waste in a Labeled Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report

Figure 2. Emergency response workflow for a chemical spill.

Spill Cleanup Procedure:

  • Evacuate and Alert : Immediately evacuate the spill area and alert nearby personnel and the lab supervisor.

  • Assess the Spill : For a minor spill, trained personnel with appropriate PPE can proceed with cleanup. For a major spill, evacuate the laboratory and contact emergency services.

  • Cleanup :

    • For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material into a labeled container for disposal[1].

    • Wash the spill area with large amounts of water, preventing runoff into drains if possible[1].

  • Disposal : Dispose of the collected waste and contaminated materials as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.